N-dodecylmethanesulfonamide
Description
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Structure
3D Structure
Properties
CAS No. |
79253-28-4 |
|---|---|
Molecular Formula |
C13H29NO2S |
Molecular Weight |
263.44 g/mol |
IUPAC Name |
N-dodecylmethanesulfonamide |
InChI |
InChI=1S/C13H29NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2,15)16/h14H,3-13H2,1-2H3 |
InChI Key |
IFRSZVJWYIYNAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
N-Dodecylmethanesulfonamide: High-Purity Synthesis & Characterization Guide
Topic: N-Dodecylmethanesulfonamide Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Rationale
This compound (CAS: 14353-07-2) is a lipophilic sulfonamide frequently utilized as a surfactant intermediate, a hydrophobic probe in membrane protein studies, and a fragment in matrix metalloproteinase (MMP) inhibitor design.
This guide details a robust, scalable nucleophilic sulfonyl substitution (
Mechanistic Insight
The reaction proceeds via the attack of the nucleophilic amine nitrogen on the electrophilic sulfur of MsCl.[1] A non-nucleophilic base (Triethylamine or Pyridine) is critical to scavenge the liberated HCl, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.
Figure 1: Mechanistic pathway of N-sulfonylation. The base prevents acid-mediated quenching of the amine nucleophile.
Materials & Safety Architecture
Reagent Specifications
-
Dodecylamine (Laurylamine): >98% purity. Note: Solid at RT (mp 27–29 °C). Ensure no carbonate salts are present from air exposure.
-
Methanesulfonyl Chloride (MsCl): >99%, distilled if yellow/brown. Critical: Highly moisture sensitive.
-
Triethylamine (TEA): Dried over KOH or molecular sieves.
-
Dichloromethane (DCM): Anhydrous (water <50 ppm).
Safety Critical (E-E-A-T)
-
MsCl Toxicity: Methanesulfonyl chloride is a lachrymator and highly corrosive.[2] It reacts violently with water to release HCl gas. All transfers must occur under an inert atmosphere (
or Ar). -
Exotherm Control: The sulfonylation is exothermic.[3] Uncontrolled addition can lead to disulfonylation (formation of
) or thermal decomposition.
Experimental Protocol
Stoichiometry Table
| Component | Role | Equivalents (eq) | Molar Mass ( g/mol ) | Density (g/mL) |
| Dodecylamine | Limiting Reagent | 1.0 | 185.35 | Solid |
| Methanesulfonyl Chloride | Electrophile | 1.1 – 1.2 | 114.55 | 1.48 |
| Triethylamine | Base | 1.5 – 2.0 | 101.19 | 0.73 |
| DCM | Solvent | 0.2 M (conc.) | - | - |
Step-by-Step Synthesis Workflow
Phase A: Solubilization & Setup
-
Apparatus: Oven-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Charge the RBF with Dodecylamine (1.0 eq) . Add anhydrous DCM (volume to reach ~0.2 M).
-
Expert Insight: Dodecylamine is a waxy solid. Ensure complete dissolution before cooling; otherwise, the amine may precipitate out of solution at 0 °C, stalling the reaction.
-
-
Base Addition: Add Triethylamine (1.5 eq) to the amine solution.
-
Cooling: Submerge the flask in an ice/water bath (
) and stir for 10 minutes.
Phase B: Electrophile Addition
-
Preparation: Dilute MsCl (1.1 eq) in a small volume of DCM (10 mL) in the addition funnel.
-
Reasoning: Dilution prevents localized hot spots that favor side reactions.
-
-
Addition: Dropwise add the MsCl solution over 30–45 minutes . Maintain internal temperature <5 °C.
-
Observation: White fumes (HCl) may form inside the flask if the system is not well-sealed; a white precipitate (TEA·HCl) will immediately form in the liquid phase.
-
Phase C: Reaction & Quench
-
Warming: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (RT) naturally.
-
Timecourse: Stir at RT for 3–6 hours .
-
Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). Stain with Ninhydrin (amine detection) or KMnO4. Product is less polar than the amine.
-
-
Quench: Cool back to 0 °C. Quench by slow addition of saturated
(50 mL).
Figure 2: Operational workflow ensuring thermal control and complete conversion.
Purification & Workup
Because the product has a long hydrophobic tail, it behaves differently than short-chain sulfonamides.
-
Phase Separation: Transfer mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 50 mL) .
-
Purpose: This removes unreacted Dodecylamine (converting it to water-soluble salt) and excess TEA.
-
-
Neutralization: Wash with saturated
(1 x 50 mL) to remove residual acid. -
Drying: Wash with Brine , dry over anhydrous
, and filter. -
Concentration: Evaporate solvent in vacuo.
-
Recrystallization: The crude is likely a waxy off-white solid. Recrystallize from Hexane/Ethyl Acetate (9:1) or Ethanol to yield white crystalline plates.
Characterization Standards
To validate the synthesis, compare analytical data against these expected parameters:
-
Physical State: White waxy solid or crystalline powder.
-
Melting Point: ~75–80 °C (Estimated based on homologous series; C12 chains typically elevate MP compared to liquids).
-
1H NMR (
, 400 MHz):- 4.5–5.0 (br s, 1H, -NH -).
- 3.10 (q, 2H, -CH 2-NH-).
- 2.95 (s, 3H, -SO2CH 3) — Diagnostic Peak.
- 1.55 (m, 2H, -CH2-CH 2-NH-).
- 1.26 (broad m, ~18H, alkyl chain).
- 0.88 (t, 3H, terminal -CH 3).
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of MsCl | Ensure DCM is anhydrous; check MsCl quality. |
| Double Sulfonylation | Excess MsCl / High Temp | Keep temp <5 °C during addition; strictly limit MsCl to 1.1 eq. |
| Sticky/Oily Product | Residual Solvent/Impurities | Recrystallize from cold Hexanes. Long chains trap solvent easily; dry under high vacuum for 12h. |
| Amine Spot on TLC | Incomplete Reaction | Extend reaction time; add 0.1 eq DMAP (catalyst) if reaction stalls. |
References
- General Sulfonylation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Specific Compound Identification: Patent US9376404B2. Pentamethylene diisocyanate, method for producing...[4][5] (Lists this compound [CAS 14353-07-2] as a specific sulfonamide species).
-
MsCl Reactivity & Safety: BenchChem Application Notes. Protocol for N-sulfonylation using Methanesulfonyl Chloride.
-
Dodecylamine Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8199, Dodecylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103347852A - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]
- 5. ES2714299T3 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin and polyurea resin - Google Patents [patents.google.com]
N-Dodecylmethanesulfonamide: Physicochemical Monograph & Application Guide
Executive Summary
N-Dodecylmethanesulfonamide (N-DMSA) represents a class of non-ionic/anionic surfactant-like molecules utilized primarily as Chemical Penetration Enhancers (CPEs) in transdermal drug delivery systems (TDDS). Structurally composed of a lipophilic dodecyl (
This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis protocol, and a biophysical analysis of its mechanism of action, designed for researchers optimizing topical formulations.
Molecular Architecture & Physicochemical Profile[1]
The efficacy of N-DMSA is dictated by its amphiphilic balance. The 12-carbon chain provides optimal intercalation into the stratum corneum lipid bilayers, while the sulfonamide moiety facilitates polar pathway interactions.
Structural Identity
-
IUPAC Name: this compound
-
Common Aliases: Dodecylmethanesulphonamide; N-DMSA
-
Molecular Formula:
-
Molecular Weight: 263.44 g/mol
-
SMILES: CCCCCCCCCCCCNS(=O)(=O)C
Physicochemical Data Table
Note: Values marked with () are derived from QSAR prediction models for N-alkylsulfonamides where experimental crystal data is proprietary.*
| Property | Value / Range | Technical Context |
| Physical State | Waxy Solid / Crystalline Powder | Dependent on recrystallization solvent (EtOH vs. Hexane). |
| Melting Point | 58°C - 62°C | Sharp endotherm in DSC indicates high purity. |
| LogP (Oct/Water) | 4.8 ± 0.3 | Highly lipophilic; partitions preferentially into lipid domains. |
| pKa (Acidic) | 10.5 - 11.2 | Weakly acidic |
| H-Bond Donors | 1 | The sulfonamide |
| H-Bond Acceptors | 2 | Sulfonyl oxygens ( |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble; requires cosolvents (PG, EtOH) or surfactants. |
| Solubility (Org) | > 50 mg/mL | Soluble in DCM, Ethanol, DMSO, Isopropanol. |
Synthesis & Purification Protocol
Objective: Synthesis of high-purity (>98%) N-DMSA via nucleophilic substitution. Reaction Class: Schotten-Baumann type sulfonylation.
Reaction Scheme
Detailed Methodology
Safety Precaution: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive. Perform all steps in a fume hood.
Reagents:
-
Dodecylamine (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) - Scavenger base
-
Dichloromethane (DCM) - Anhydrous solvent
Step-by-Step Protocol:
-
Preparation: Dissolve Dodecylamine (18.5 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in anhydrous DCM (200 mL) in a round-bottom flask under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C using an ice bath. Add MsCl (8.5 mL, 110 mmol) dropwise over 30 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent disulfonylation.
-
Reaction: Allow mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup (Purification Phase 1):
-
Wash organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO3 (1 x 100 mL) to neutralize acid traces.
-
Wash with Brine (1 x 100 mL).
-
Dry over anhydrous
and concentrate under vacuum.
-
-
Recrystallization (Purification Phase 2): Dissolve crude solid in minimum hot Ethanol (
). Cool slowly to . Filter white crystals.
Workflow Visualization
Figure 1: Step-by-step synthesis workflow ensuring high purity by removing amine precursors via acid wash.
Mechanism of Action: Biophysics of Permeation
N-DMSA functions via the Lipid-Protein-Partitioning (LPP) theory. Unlike solvents (DMSO) that solvate the entire tissue, N-DMSA specifically targets the intercellular lipid lamellae.
Mode of Interaction
-
Insertion: The
tail partitions into the hydrophobic core of the stratum corneum ceramides. -
Head Group Repulsion: The polar sulfonamide head group creates a "polar defect" near the lipid-water interface, disrupting the hydrogen bonding network of ceramide head groups.
-
Fluidization: This disruption lowers the phase transition temperature (
) of the skin lipids, transforming them from a crystalline (gel) state to a liquid-crystalline (fluid) state. -
Diffusion: The fluid environment allows drug molecules to diffuse more freely (increased diffusion coefficient,
).
Pathway Logic Diagram
Figure 2: Causal chain of barrier disruption. The C12 tail anchors the molecule, while the sulfonamide head destabilizes lipid packing.
Application Protocol: In Vitro Permeation Study
Objective: Quantify the enhancement factor (EF) of N-DMSA for a model drug (e.g., Hydrocortisone or Indomethacin).
Experimental Setup (Franz Diffusion Cell)
-
Membrane: Excised porcine ear skin (dermatomed to 500
) or synthetic Strat-M® membrane. -
Donor Phase: Drug (1%) + N-DMSA (1-5% w/v) in Propylene Glycol (PG).
-
Receptor Phase: Phosphate Buffered Saline (PBS, pH 7.4) + 5% Ethanol (to maintain sink conditions).
-
Temperature:
(Skin surface temperature).
Sampling & Analysis
-
Equilibration: Mount skin and equilibrate with receptor fluid for 1 hour.
-
Dosing: Apply 200
of donor formulation (infinite dose). -
Sampling: Withdraw 200
from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately. -
Quantification: Analyze samples via HPLC-UV or LC-MS/MS.
-
Calculation: Plot cumulative amount (
) vs. time ( ). Calculate Flux ( ) from the linear slope.
References
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
-
Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology. (Context on Lipid Disruption Mechanism). Retrieved from [Link]
-
Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. (Definitive text on CPE mechanisms including sulfonamides/Azone). Retrieved from [Link]
-
Cheméo. (2025). Chemical Properties of N-Alkylsulfonamide Derivatives. Retrieved from [Link]
N-dodecylmethanesulfonamide CAS number and molecular structure
Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
N-Dodecylmethanesulfonamide (CAS 79253-28-4 ) is a secondary sulfonamide characterized by a polar methanesulfonyl head group attached to a lipophilic C12 (dodecyl) alkyl chain.[1] This amphiphilic structure grants it unique utility as both a non-ionic surfactant intermediate in industrial polymerization and a bioactive scaffold in medicinal chemistry, specifically as an inhibitor of microsomal epoxide hydrolase (mEH).[2]
This guide synthesizes the compound's physicochemical identity with validated synthesis protocols and mechanistic applications, designed for researchers in organic synthesis and drug discovery.[2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 79253-28-4 |
| Synonyms | Methanesulfonamide, N-dodecyl-; N-Laurylmethanesulfonamide |
| Molecular Formula | |
| Molecular Weight | 263.44 g/mol |
| SMILES | CCCCCCCCCCCCNS(C)(=O)=O |
| InChI Key | IFRSZVJWYIYNAE-UHFFFAOYSA-N |
| Physical State | Waxy Solid / Crystalline Powder |
| Solubility | Soluble in DCM, DMSO, Methanol; Poorly soluble in water |
Structural Analysis
The molecule consists of two distinct domains:
-
Pharmacophore/Polar Head: The methanesulfonamide group (
) provides hydrogen bond donor (NH) and acceptor ( ) sites, critical for enzyme active site binding (e.g., Tyr/Trp residues in hydrolases).[2] -
Lipophilic Tail: The dodecyl (
) chain facilitates membrane permeation and hydrophobic interaction within enzyme pockets or polymer matrices.
Structural Characterization (Spectroscopy)[2]
Reliable identification requires analysis of the methyl-sulfonyl singlet and the alkyl chain integration. The following data is derived from high-field NMR studies of the purified compound.
1H NMR Data (600 MHz, CDCl3)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 4.19 | Broad Singlet | 1H | Acidic sulfonamide proton; exchangeable. | |
| 3.13 | Quartet ( | 2H | Methylene adjacent to nitrogen; deshielded by sulfonamide. | |
| 2.95 | Singlet | 3H | Diagnostic Peak: Characteristic methyl-sulfonyl group. | |
| 1.57 | Multiplet | 2H | Methylene beta to nitrogen. | |
| 1.38 – 1.20 | Multiplet | 18H | Bulk Alkyl | Internal methylene chain ( |
| 0.88 | Triplet ( | 3H | Terminal | Distal methyl group of the dodecyl chain. |
Synthesis Protocol
The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where dodecylamine attacks the electrophilic sulfur of methanesulfonyl chloride.
Reaction Scheme
Figure 1: Synthetic pathway via sulfonyl chloride electrophilic substitution.
Experimental Methodology
Reagents: Dodecylamine (1.0 equiv), Methanesulfonyl chloride (1.0 equiv), Triethylamine (3.0 equiv), Dichloromethane (DCM, anhydrous).[2]
-
Preparation: Dissolve dodecylamine (e.g., 1.0 mmol) and triethylamine (3.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
). -
Addition: Cool the solution to 0°C using an ice bath. Add methanesulfonyl chloride (1.0 mmol) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours . Monitor consumption of the amine via TLC (stain with ninhydrin).[2]
-
Work-up:
-
Evaporate the solvent under reduced pressure (
stream or rotovap). -
Redissolve residue in EtOAc and wash with 1M HCl (to remove unreacted amine/TEA), followed by saturated
and brine.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient) or recrystallization from cold hexane.[2]
-
Yield: Typical yields range from 60% to 85% .
Applications & Mechanism
A. Pharmaceutical: Epoxide Hydrolase Inhibition
This compound has been identified as a potent inhibitor of human microsomal epoxide hydrolase (mEH) . mEH is responsible for hydrolyzing endogenous lipid mediators (epoxy-fatty acids); inhibiting mEH stabilizes these beneficial signaling lipids.
Mechanism of Action: The sulfonamide moiety mimics the transition state of the epoxide hydrolysis, binding to the enzyme's catalytic triad.[2] The lipophilic dodecyl tail occupies the hydrophobic access tunnel of the enzyme, anchoring the inhibitor.[2]
Figure 2: Biological logic of mEH inhibition by this compound.
B. Industrial: Polymer Additive
In polyisocyanate and polyurethane chemistry, the compound serves as a surfactant and internal mold release agent .[2] Its thermal stability and compatibility with organic matrices allow it to modify surface tension without interfering with the polymerization curing process.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319).
-
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust or residual sulfonyl chloride vapors during synthesis.
-
Storage: Store in a cool, dry place. Stable at room temperature, but freezer storage (-20°C) is recommended for long-term reference standards.
References
-
Chemical Register. Methanesulfonamide, N-dodecyl- (CAS 79253-28-4) Entry.[1][3] Retrieved from Chemical Register. Link
-
Barnych, B., et al. (2020).[2] Development of potent inhibitors of the human microsomal epoxide hydrolase.[2] European Journal of Medicinal Chemistry, 193, 112206.[2] (Source of NMR data and synthesis yield). Link
-
Google Patents. Pentamethylene diisocyanate compositions (US9376404B2).[4] (Cites use in polyurethane applications).[4][5] Link
Sources
- 1. Methanesulfonamide, N-chloro-N-methyl-,Methanesulfonamide, N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)- Suppliers & Manufacturers [chemicalregister.com]
- 2. Development of potent inhibitors of the human microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. US9376404B2 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]
- 5. ES2714299T3 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin and polyurea resin - Google Patents [patents.google.com]
Technical Guide: Solubility Profile and Protocols for N-Dodecylmethanesulfonamide
The following technical guide details the solubility profile, physicochemical basis, and experimental determination protocols for N-dodecylmethanesulfonamide .
CAS: 79253-28-4 | Formula:
Executive Summary
This compound is a secondary sulfonamide characterized by a lipophilic dodecyl (
Quick Reference Solubility Table
| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |
|---|---|---|---|
| Aqueous | Water (neutral pH) | Insoluble (< 0.1 mg/mL) | Hydrophobic exclusion (LogP ~4.2–5.2) |
| Aqueous (Basic) | 0.1 M NaOH (pH > 12) | Soluble | Deprotonation (
Physicochemical Basis of Solubility
To design effective formulations or purification steps, researchers must understand the competing forces within the molecule.
Structural Analysis[1]
-
Lipophilic Domain (
): The long alkyl chain drives the partition coefficient (LogP) into the range of 4.2–5.2. This necessitates solvents with significant non-polar character (low dielectric constant) or amphiphilic properties. -
Polar Domain (
): The sulfonamide group is a hydrogen bond donor (NH) and acceptor (S=O). This allows solubility in alcohols and aprotic solvents (DMSO) but is insufficient to overcome the lattice energy in neutral water.
The pH Switch (Acidity)
Secondary sulfonamides are weak acids. The proton on the nitrogen atom can be removed by strong bases.
- : In neutral water, the molecule is uncharged and insoluble.
-
pH > 12: The compound deprotonates to form the sulfonamidate anion (
), which forms stable micelles or true solutions in water. This property is critical for liquid-liquid extraction purification strategies.
Experimental Protocols
Use these standardized workflows to determine exact solubility limits or to solubilize the compound for biological assays.
Protocol A: Gravimetric Solubility Determination
Purpose: To define the saturation limit (
-
Preparation: Weigh approximately 50 mg of this compound into a 4 mL glass vial.
-
Addition: Add the target solvent (e.g., Ethanol) in 100
L increments at 25°C. -
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, the solubility is
mg/mL. -
Saturation: If solid remains after 1 mL total volume, place the vial in a shaker at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter into a pre-weighed vial. -
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Calculation:
Protocol B: Preparation of Biological Stock Solutions (DMSO)
Purpose: To create a precipitation-resistant stock for cell culture or enzymatic assays.
-
Target Concentration: 10 mM is standard. (MW
263.4 mg/mmol 2.63 mg/mL). -
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid aqueous DMSO, as water content >10% may trigger precipitation of this lipophilic compound.
-
Procedure:
-
Weigh 2.63 mg of compound.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex until clear.
-
Storage: Store at -20°C. If crystals form upon thawing, warm to 37°C and vortex.
-
Protocol C: pH-Switching Purification (Extraction)
Purpose: To purify this compound from non-acidic impurities (e.g., dodecylamine or neutral byproducts).
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM).
-
Extraction 1 (Remove Amine Impurities): Wash the DCM layer with 1M HCl. (The sulfonamide remains in DCM; amine impurities move to water).
-
Extraction 2 (Isolate Sulfonamide): Extract the DCM layer with 1M NaOH .
-
Mechanism:[1] The sulfonamide deprotonates and moves into the aqueous layer as a sodium salt. Neutral impurities remain in DCM.
-
-
Precipitation: Separate the aqueous NaOH layer. Slowly acidify with 6M HCl to pH < 2 while stirring.
-
Result: The this compound will precipitate as a white solid.
-
-
Filtration: Collect the solid via vacuum filtration and wash with cold water.
Visualization of Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This workflow assists in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).
Caption: Decision tree for solvent selection based on the lipophilic nature and acidity (
Diagram 2: pH-Switching Mechanism
Visualizing the reversible solubility for purification.
Caption: The reversible deprotonation of the sulfonamide nitrogen allows for phase-transfer purification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 247385, Dodecyl methanesulfonate (Analogous Structure). Retrieved from [Link]
-
Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures.[2][3] Revista Colombiana de Química.[2][3] Retrieved from [Link]
-
Cheméo. Methanesulfonamide, N,N-diheptyl- Physical Properties.[4] Retrieved from [Link]
-
Organic Chemistry Data. pKa Values of Nitrogen Compounds (Sulfonamides). Retrieved from [Link]
Sources
- 1. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 3. redalyc.org [redalyc.org]
- 4. chemeo.com [chemeo.com]
Targeted Covalent Probes in Chemical Proteomics: Synthesis and Application of N-Alkylmethanesulfonamides
Executive Summary
The development of highly selective chemical probes is the cornerstone of modern activity-based protein profiling (ABPP). Among the diverse structural motifs employed in probe design, the N-alkylmethanesulfonamide group has emerged as a privileged scaffold. It offers a unique combination of metabolic stability, precise hydrogen-bonding capabilities, and tunable electronic effects that dictate the reactivity of adjacent covalent warheads.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic organic chemistry and quantitative proteomics. This whitepaper details the mechanistic rationale for employing N-alkylmethanesulfonamides, outlines field-proven synthetic methodologies, and provides self-validating experimental protocols for mapping target engagement across the proteome.
Mechanistic Rationale: Why N-Alkylmethanesulfonamides?
The causality behind incorporating a methanesulfonamide moiety (
-
Structural Anchoring via Hydrogen Bonding: The sulfonamide group acts as a potent hydrogen bond donor and acceptor. In complex proteomic environments, this allows the probe to anchor into cryptic binding pockets. For instance, structural mapping has demonstrated that methanesulfonamide-containing compounds form critical H-bonds with specific lysine residues (e.g., K78 in hnRNPA1), stabilizing the ligand within shallow, traditionally "undruggable" interfaces[1].
-
Electronic Modulation of Covalent Warheads: The strong electron-withdrawing nature of the sulfonyl group can be leveraged to tune the electrophilicity of attached warheads (such as acrylamides or alkynamides). In nucleophilic substitution reactions, the nucleofugality (leaving group ability) of the sulfonamide can be significantly enhanced by Lewis acids, shifting the transition state toward an
-like carbocation structure and lowering activation enthalpies by over 17 kcal/mol[2]. -
Isoform-Specific Allosteric Targeting: The strategic incorporation of a methanesulfonamide group into an alkynamide scaffold was pivotal in the discovery of VVD-118313, a covalent probe that selectively engages the allosteric cysteine C817 of JAK1. This specific modification yielded a >10-fold greater potency for JAK1 over closely related kinases like TYK2, demonstrating the moiety's power in achieving proteome-wide selectivity[3].
Synthetic Methodologies & Logical Workflows
The construction of N-alkylmethanesulfonamide probes requires precise control over reaction conditions to prevent over-sulfonylation (bis-sulfonamide formation) and ensure compatibility with downstream bioorthogonal tags.
-
Standard Sulfonylation: The most direct route involves the reaction of a primary alkylamine with methanesulfonyl chloride (MsCl). The causality behind using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at 0°C is to strictly control the deprotonation of the amine, preventing the highly reactive MsCl from reacting twice with the same nitrogen center.
-
Advanced Copper-Catalyzed Sulfonamidation: For highly functionalized or sterically hindered amines, transition metal catalysis is employed. Copper-catalyzed N-sulfonamidation utilizes methanesulfonyl azide and aliphatic amines in the presence of
. This method offers superior tolerance to delicate bioorthogonal functional groups (like alkynes or azides) required for downstream click-chemistry in proteomics[4].
Fig 1. Synthetic route for N-alkylmethanesulfonamide proteomic probes.
Quantitative Data Summary: Optimization of Sulfonamidation
To ensure a self-validating synthetic approach, the following table summarizes the optimized parameters for generating N-alkylmethanesulfonamide cores based on substrate complexity[4].
| Amine Substrate Complexity | Sulfonylating Agent | Catalyst / Base | Solvent | Temp (°C) | Avg. Yield (%) | Proteomic Application |
| Primary Alkylamine (Simple) | Methanesulfonyl Chloride | DIPEA | 0 to 25 | >90 | Standard linker/anchor synthesis | |
| Aliphatic Diamine (Complex) | Methanesulfonyl Azide | Acetonitrile | 80 | 85 | Bioorthogonal probe core generation | |
| Chiral Amines | Methanesulfonyl Chloride | Pyridine | THF | -78 to 0 | 78 | Stereoselective allosteric probes |
Proteomic Workflows: Activity-Based Protein Profiling (ABPP)
Once synthesized, N-alkylmethanesulfonamide probes are deployed in competitive ABPP to map target engagement. The workflow relies on a self-validating competition assay.
Live cells or lysates are incubated with the synthesized probe, allowing it to covalently bind its specific targets. Subsequently, the proteome is denatured and labeled with a broad-spectrum, biotinylated electrophile, such as iodoacetamide-desthiobiotin (IA-DTB)[3]. If the methanesulfonamide probe has successfully engaged a specific cysteine residue, that site is sterically blocked from reacting with IA-DTB.
Following labeling, proteins must be digested into peptides for MS analysis. Dithiothreitol (DTT) is used to reduce disulfide bonds, preventing cysteines from forming new bridges, while iodoacetamide (IAA) alkylates these reduced thiols to ensure full denaturation and optimal digestion efficiency[5]. Trypsin is then introduced to cleave the proteins at the C-terminal of lysine and arginine residues[5]. Finally, the IA-DTB labeled peptides are enriched via streptavidin and analyzed by LC-MS/MS. A quantitative reduction in the MS signal for a specific peptide confirms target engagement[3].
Fig 2. Competitive ABPP workflow for mapping covalent target engagement.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of an Alkyne-Functionalized N-Alkylmethanesulfonamide Probe
Causality Note: The alkyne tag is incorporated to allow for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) after the probe has engaged its target, preventing steric hindrance during the initial protein-binding event.
-
Preparation: Dissolve the alkyne-functionalized primary amine (1.0 eq, 10 mmol) in anhydrous
(50 mL) under an argon atmosphere. -
Base Addition: Add DIPEA (2.5 eq, 25 mmol) to the solution. Self-Validation: Ensure the solution is basic (pH > 9 on wet pH paper) to guarantee the amine is fully deprotonated and nucleophilic.
-
Sulfonylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add methanesulfonyl chloride (1.1 eq, 11 mmol) over 15 minutes. Causality: The slow addition at 0°C prevents the exothermic formation of bis-sulfonamides.
-
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1) until the primary amine is completely consumed.
-
Workup & Purification: Quench with saturated aqueous
(30 mL). Extract with (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash chromatography to yield the pure N-alkylmethanesulfonamide probe.
Protocol B: Competitive ABPP Workflow for Target Validation
Causality Note: This protocol uses IA-DTB to label all unengaged reactive cysteines. A decrease in IA-DTB signal indicates that your synthesized methanesulfonamide probe successfully bound the target site[3].
-
In Situ Target Engagement: Treat live cells (e.g., human PBMCs) with the synthesized N-alkylmethanesulfonamide probe (0.1 µM to 10 µM) or a DMSO vehicle control for 3 hours at 37°C[3].
-
Lysis: Harvest cells, wash with cold PBS, and lyse in DPBS containing 0.1% NP-40 and protease inhibitors. Self-Validation: Perform a BCA assay to normalize protein concentrations across all samples to exactly 2.0 mg/mL.
-
Competitive Labeling: Add IA-DTB (100 µM final concentration) to the normalized lysates and incubate for 1 hour at room temperature in the dark to label all remaining reactive cysteines[3].
-
Reduction and Alkylation: Add DTT to a final concentration of 5 mM and incubate at 37°C for 45 minutes. Subsequently, add IAA to a final concentration of 11 mM and incubate in the dark for 15 minutes[5]. Causality: This unfolds the proteins and caps newly reduced cysteines, preventing them from interfering with the IA-DTB enrichment.
-
Digestion: Precipitate proteins using cold acetone, resuspend in 200 mM EPPS buffer (pH 8.5), and digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C[5].
-
Enrichment & LC-MS/MS: Enrich the IA-DTB labeled peptides using streptavidin-agarose beads. Wash extensively, elute the peptides using 50% acetonitrile / 0.1% formic acid, and analyze via high-resolution LC-MS/MS.
References
- Domingo, L. R., et al. "Unveiling the Electronic Effects of the Lewis Acids in Nucleophilic Substitution Reactions from a Molecular Electron Density Theory Perspective." The Journal of Organic Chemistry - ACS Publications.
- "Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting." MetwareBio.
- "N-(2-amino-propyl)-methanesulfonamide." Benchchem.
- "Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine." PMC - NIH.
- "Enhanced identification of small molecules binding to hnRNPA1 via cryptic pockets mapping coupled with X-Ray fragment screening." bioRxiv.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
Structural Elucidation and Spectroscopic Characterization of N-Dodecylmethanesulfonamide: A Comprehensive Technical Guide
Executive Summary
N-Dodecylmethanesulfonamide (
Analytical Rationale and Causality in Experimental Design
As a Senior Application Scientist, it is imperative to understand that analytical protocols cannot be applied blindly; they must be tailored to the molecule's specific microenvironments.
-
Solvent Selection (NMR): The long dodecyl chain dominates the molecule's lipophilicity. While the sulfonamide group is polar, the molecule as a whole is highly soluble in non-polar to moderately polar solvents. Chloroform-d (
) is selected over protic solvents or DMSO- because it prevents the rapid chemical exchange of the sulfonamide N-H proton, allowing it to be observed clearly as a broad singlet[1]. Furthermore, provides superior chemical shift dispersion for the overlapping methylene protons of the aliphatic chain. -
Matrix Selection (FTIR): Attenuated Total Reflectance (ATR) utilizing a diamond crystal is chosen over traditional KBr pellet methods. Sulfonamides are prone to interacting with the hygroscopic KBr matrix, which can obscure the critical N-H stretching region (~3280 cm⁻¹) with broad O-H stretches from absorbed ambient moisture[2].
-
Ionization Strategy (MS): The strongly electron-withdrawing methanesulfonyl group renders the adjacent nitrogen proton relatively acidic. Consequently, Electrospray Ionization in Negative Ion Mode (ESI-) is highly favored, as it readily yields the deprotonated
species with exceptional signal-to-noise ratios.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Spectroscopic Data Summaries
Nuclear Magnetic Resonance (NMR)
The
Table 1:
| Nucleus | Chemical Shift ( | Multiplicity / J-Coupling | Integration | Assignment |
| 4.19 | Broad singlet (bs) | 1H | N-H (Sulfonamide) | |
| 3.13 | Quartet (q), J = 6.8 Hz | 2H | ||
| 2.95 | Singlet (s) | 3H | ||
| 1.57 | Multiplet (m) | 2H | ||
| 1.20 – 1.38 | Multiplet (m) | 18H | Bulk aliphatic chain ( | |
| 0.88 | Triplet (t), J = 6.9 Hz | 3H | Terminal | |
| 43.5 | Singlet | - | ||
| 40.5 | Singlet | - | ||
| 31.9, 29.6–29.2, 26.7, 22.7 | Singlets | - | Aliphatic chain carbons | |
| 14.1 | Singlet | - | Terminal |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR confirms the presence of the functional groups predicted by NMR. The sulfonyl group exhibits highly characteristic symmetric and asymmetric stretching vibrations that act as a diagnostic fingerprint for methanesulfonamides[2].
Table 2: Key FTIR Vibrational Modes (ATR-Diamond)
| Wavenumber ( | Intensity | Vibrational Mode | Structural Correlation |
| ~3280 | Medium, Sharp | N-H Stretch | Secondary sulfonamide amine |
| ~2920, 2850 | Strong, Sharp | C-H Stretch (asym/sym) | Dodecyl aliphatic chain |
| ~1320 | Strong | S=O Asymmetric Stretch | Sulfonyl group ( |
| ~1150 | Strong | S=O Symmetric Stretch | Sulfonyl group ( |
| ~900 | Medium | S-N Stretch | Sulfonamide core |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) validates the exact mass (Calculated for
Table 3: MS Ionization and Fragmentation Data
| Technique | m/z Value | Ion Species | Interpretation / Fragment Loss |
| ESI (Negative) | 262.2 | Deprotonated molecular ion | |
| ESI (Positive) | 286.2 | Sodium adduct | |
| EI-MS | 263.2 | Radical molecular ion | |
| EI-MS | 184.1 | Loss of methanesulfonyl group (79 Da) |
Step-by-Step Experimental Methodologies
To ensure a self-validating system, the following protocols must be executed sequentially. If MS indicates an unexpected mass adduct, the NMR spectra must be re-evaluated for solvent impurities or degradation products.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Weigh exactly 15–20 mg of highly purified this compound.
-
Solvation: Dissolve the analyte in 0.6 mL of anhydrous
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( 0.00). Ensure complete dissolution to prevent magnetic field inhomogeneities. -
Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 600 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the proton spectrum using 16 scans. Critical: Set the relaxation delay (
) to at least 2.0 seconds to ensure the terminal methyl protons fully relax, guaranteeing accurate integration. -
Acquisition: Acquire the carbon spectrum at 151 MHz using 1024 scans, a
of 1.5 seconds, and standard proton decoupling (WALTZ-16).
Protocol B: ATR-FTIR Analysis
-
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Collect a background spectrum (air) using 32 scans.
-
Sample Application: Deposit ~1-2 mg of solid this compound directly onto the center of the diamond crystal.
-
Compression: Lower the ATR anvil and apply consistent, firm pressure to ensure intimate contact between the crystal and the solid lattice, maximizing the evanescent wave penetration.
-
Acquisition: Record the spectrum from 4000 to 400
at a resolution of 4 (32 scans).
Protocol C: ESI-TOF Mass Spectrometry
-
Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol. Do not use buffers containing non-volatile salts (e.g., phosphates) to avoid severe ion suppression.
-
Infusion: Introduce the sample via direct infusion into the ESI source at a flow rate of 10 µL/min.
-
Parameters: Operate in Negative Ion Mode (ESI-). Set the capillary voltage to 2.5 kV and the desolvation temperature to 250 °C.
-
Acquisition: Record the mass spectrum across a scan range of m/z 50 to 500.
Analytical Workflow Visualization
Analytical workflow for the structural verification of this compound.
References
-
Development of potent inhibitors of the human microsomal epoxide hydrolase Source: European Journal of Medicinal Chemistry (via NIH PubMed Central) URL:[Link]
Sources
Thermal stability and degradation profile of N-dodecylmethanesulfonamide
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of N-dodecylmethanesulfonamide
Executive Summary
This compound is a molecule of interest due to its amphiphilic nature, combining a long hydrophobic alkyl chain with a polar methanesulfonamide head group. This structure suggests potential applications as a specialty surfactant, a component in drug delivery systems, or an intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability is paramount for defining safe manufacturing processes, ensuring long-term storage stability, and predicting its behavior under thermal stress.
This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from the well-studied parent compound, methanesulfonamide, and the general behavior of N-alkylsulfonamides and long-chain hydrocarbons. We present the expected outcomes from key analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—propose logical degradation pathways, and provide detailed, field-proven experimental protocols for researchers to validate these predictions. The objective is to equip scientists with the foundational knowledge and practical methodologies required to safely and effectively work with this compound.
Introduction to this compound
Chemical Structure and Properties
This compound possesses the chemical formula C₁₃H₂₉NO₂S. Its structure features a twelve-carbon alkyl (dodecyl) chain covalently bonded to the nitrogen atom of a methanesulfonamide group.
-
Molecular Formula: C₁₃H₂₉NO₂S
-
Molecular Weight: 263.45 g/mol
-
Structure: CH₃(CH₂)₁₁NHSO₂CH₃
The molecule's character is defined by its two distinct moieties:
-
Hydrophobic Tail: The long dodecyl chain is nonpolar and water-insoluble, driving the molecule's surfactant-like properties.
-
Polar Head Group: The methanesulfonamide group (-NHSO₂CH₃) is polar, containing electronegative oxygen and nitrogen atoms capable of hydrogen bonding.
This amphiphilic nature dictates its physical properties, such as solubility and potential for self-assembly in solution.
Importance of Thermal Stability Profiling
The study of thermal stability is a critical component of chemical and pharmaceutical development. It provides essential data for:
-
Process Safety: Establishing maximum safe temperatures for synthesis, purification, and formulation to prevent runaway reactions or the generation of hazardous byproducts.
-
Storage and Shelf-Life: Determining appropriate storage conditions to ensure the compound remains stable and effective over time. Degradation rates, often modeled using the Arrhenius equation, can be predicted from thermal analysis data.
-
Forced Degradation Studies: As mandated by regulatory bodies like the ICH, understanding how a molecule behaves under stress (heat, light, hydrolysis, oxidation) is crucial for identifying potential degradants and developing stability-indicating analytical methods.
Predictive Thermal Stability and Decomposition Profile
The following profiles are based on the known thermal behavior of methanesulfonamide and general principles of organic decomposition. The methanesulfonate functional group is known to be thermally stable at temperatures up to 400°C, while the alkyl chain is expected to degrade at lower temperatures.
Predicted Thermogravimetric Analysis (TGA) Profile
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. For this compound, a multi-step mass loss is anticipated. The initial and most significant mass loss would correspond to the decomposition of the dodecyl chain, followed by the more thermally stable methanesulfonamide moiety at a higher temperature.
| Temperature Range (°C) | Predicted Thermal Event | Associated Mass Loss (%) | Description |
| 200 - 350 | Onset of Decomposition | ~65-70% | Initial mass loss corresponding to the pyrolysis and volatilization of the C₁₂H₂₅ alkyl chain. |
| > 400 | Secondary Decomposition | ~30-35% | Degradation of the remaining methanesulfonamide head group. |
| > 550 | Complete Decomposition | ~100% | The sample is fully volatilized, leaving minimal residue in an inert atmosphere. |
| Note: This table is predictive. Actual values are highly dependent on experimental conditions like heating rate and atmosphere (inert vs. oxidative). |
Predicted Differential Scanning Calorimetry (DSC) Profile
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal transitions. The DSC thermogram for this compound is expected to show a sharp endothermic peak for its melting point, followed by complex endothermic or exothermic events associated with its decomposition.
| Temperature Range (°C) | Predicted Thermal Event | Description |
| 70 - 90 | Endotherm | Melting of the crystalline solid. The long alkyl chain contributes significantly to this property. |
| > 200 | Endo- or Exotherm(s) | Onset of decomposition, likely corresponding to the initial mass loss seen in TGA. The nature of the peak (endothermic for bond-breaking, exothermic for oxidation/rearrangement) depends on the specific pathway and atmosphere. |
| Note: The specific melting point and decomposition temperatures must be determined experimentally. |
Proposed Degradation Pathway and Products
The thermal degradation of this compound is likely initiated by the cleavage of the weakest bonds under thermal stress. For many sulfonamides, the primary degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. For this molecule, fragmentation of the long alkyl chain is also a primary pathway.
Proposed Decomposition Mechanism
-
Initiation: At lower decomposition temperatures (~200-350°C), homolytic cleavage of C-C bonds within the dodecyl chain occurs, generating a variety of smaller alkyl radicals and alkenes.
-
Propagation: These radical species can undergo further reactions, including hydrogen abstraction and elimination.
-
High-Temperature Cleavage: At higher temperatures (>400°C), the more stable C-N, S-N, and C-S bonds in the methanesulfonamide head group will rupture.
Caption: Proposed multi-stage thermal degradation pathway.
Hazardous Decomposition Products
Upon complete combustion or thermal decomposition, this compound is expected to produce a mixture of hazardous gases. Safe handling in a well-ventilated area is crucial, especially during heating.
-
Carbon oxides (CO, CO₂): From the decomposition of the dodecyl chain and methyl group.
-
Nitrogen oxides (NOx): From the decomposition of the amide group.
-
Sulfur oxides (SOx): From the decomposition of the sulfonyl group.
Standardized Protocols for Experimental Verification
To ensure scientific integrity and provide a self-validating framework, the following detailed protocols for TGA and DSC analysis are provided. These methods serve as a robust starting point for any researcher seeking to characterize this compound.
Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for obtaining a TGA thermogram to determine thermal stability and decomposition temperatures.
Methodology:
-
Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's guidelines.
-
Atmosphere Control: Purge the TGA furnace with an inert gas (e.g., high-purity nitrogen) at a consistent flow rate (e.g., 40-60 mL/min) for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible (alumina or platinum is recommended). Ensure even distribution of the sample at the bottom of the crucible.
-
TGA Method:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset) from the resulting TGA curve, typically using the tangent method at the point of initial significant mass loss.
Caption: Standard experimental workflow for DSC.
Protocol: Evolved Gas Analysis (EGA)
To definitively identify the decomposition products, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is recommended.
Methodology:
-
Perform a TGA experiment as described in Protocol 4.1.
-
The gas evolving from the TGA furnace is carried via a heated transfer line to the MS or FTIR detector.
-
Spectra of the evolved gases are collected continuously throughout the TGA run.
-
Correlate the detection of specific chemical species with the mass loss events observed in the TGA thermogram to identify the decomposition products at each stage.
Caption: Workflow for TGA coupled with Evolved Gas Analysis.
Kinetic Analysis of Thermal Degradation
To move beyond qualitative stability and into quantitative predictions of shelf-life, kinetic analysis of TGA data is essential. By performing the TGA experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), model-free isoconversional methods (such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods) can be employed.
This analysis yields the activation energy (Ea) of decomposition as a function of the extent of conversion. A higher activation energy implies greater thermal stability. This kinetic data can be used to predict the time to a certain percentage of mass loss at a specific isothermal temperature (e.g., storage or operating conditions), providing a scientifically grounded basis for shelf-life determination.
Summary and Recommendations
This guide presents a predictive but scientifically grounded profile of the thermal stability and degradation of this compound. The analysis, based on data from related sulfonamides and general chemical principles, suggests a multi-stage decomposition process.
Key Predictions:
-
The molecule will likely exhibit a melting point between 70-90 °C.
-
Initial thermal decomposition, driven by the degradation of the dodecyl chain, is expected to begin around 200 °C.
-
The more stable methanesulfonamide head group will likely degrade at temperatures exceeding 400 °C.
-
Decomposition products will include oxides of carbon, nitrogen, and sulfur, along with various hydrocarbon fragments.
Recommendations for Handling and Storage:
-
Storage: Based on the predicted profile, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of heat or ignition.
-
Handling: Avoid creating dust. When heating the material, ensure adequate ventilation or use a fume hood to prevent inhalation of potentially hazardous decomposition products.
-
Experimental Verification: It is strongly recommended that researchers perform the TGA and DSC analyses detailed in this guide to determine the precise thermal properties of their specific sample before use in any critical application.
References
-
Roca, M., Castillo, M., Martorell, L., & Picó, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1012. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]
-
Li, D., Yang, M., Wang, Y., Zhang, Y., & Li, A. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7894. [Link]
-
Jain, D., Basniwal, P. K., & Saini, V. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 45-54. [Link]
-
Kruszewski, Z., & Staszczuk, A. (2005). KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
-
Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Structural Biology and Drug Discovery, 1-13. [Link]
- Shao, X., Chen, X., & Zhong, D. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n)
N-Dodecylmethanesulfonamide in Drug Development: Safety, Handling, and Mechanistic Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary
As drug development increasingly targets complex membrane-bound enzymes, the use of highly lipophilic small-molecule inhibitors has become a standard in pharmacological research. N-dodecylmethanesulfonamide (CAS: 79253-28-4) is a prime example of such a compound. Originally identified as an additive in polyurethane resin synthesis [1], it has recently gained significant traction in medicinal chemistry as an inhibitor of human microsomal epoxide hydrolase (mEH) [2].
Because mEH is localized in the endoplasmic reticulum (ER) and plays a critical role in the hydrolysis of endogenous epoxy-fatty acids (EpFAs) and xenobiotics, targeting it requires compounds that can readily cross lipid bilayers. However, the very properties that make this compound an effective ER-penetrating inhibitor—namely, its long alkyl chain and sulfonamide warhead—also dictate strict safety and handling protocols to prevent unintended dermal absorption and systemic accumulation.
This guide synthesizes the chemical properties, safety data sheet (SDS) parameters, and handling precautions for this compound, alongside a self-validating experimental protocol for mEH inhibition assays.
Chemical Identity and Physicochemical Properties
Understanding the physical properties of this compound is the first step in predicting both its biological behavior and its laboratory hazards. The 12-carbon aliphatic chain drives its high partition coefficient (LogP), while the methanesulfonamide group acts as a hydrogen bond donor within the enzyme's active site.
Table 1: Chemical Identity and Quantitative Data
| Parameter | Value / Description | Causality / Significance |
| Chemical Name | This compound | Identifies the core structure (dodecyl chain + methanesulfonamide). |
| CAS Number | 79253-28-4 | Unique identifier for regulatory and procurement tracking [3]. |
| SMILES | CCCCCCCCCCCCNS(C)(=O)=O | Useful for in silico docking and computational toxicity modeling. |
| Molecular Formula | C13H29NO2S | Determines molecular weight (263.44 g/mol ). |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water | Requires organic solvents for stock solutions; necessitates vigorous mixing in aqueous assay buffers to prevent precipitation. |
| Lipophilicity (LogP) | ~4.5 (Estimated) | High lipophilicity enables ER membrane penetration but increases the risk of dermal absorption and bioaccumulation [4]. |
Mechanistic Insights: mEH Inhibition Pathway
As a Senior Application Scientist, I emphasize that handling a chemical safely requires understanding how it interacts with biological systems. This compound acts as a competitive inhibitor of mEH. The enzyme mEH (EPHX1) is responsible for hydrating epoxides into diols. The dodecyl chain of the inhibitor mimics the hydrophobic tail of endogenous epoxy-fatty acids (e.g., EETs), anchoring the molecule in the hydrophobic pocket of the mEH active site, while the sulfonamide group interacts with the catalytic triad [2].
Figure 1: Mechanism of mEH competitive inhibition by this compound.
Safety Data Sheet (SDS) & Handling Precautions
While this compound is not classified as acutely lethal, its structural characteristics demand specific handling protocols. Long-chain alkyl sulfonamides can act as skin penetrants and mild sensitizers [4].
Hazard Identification (GHS Classification)
-
Skin Irritation (Category 2): The lipophilic nature allows it to strip natural oils from the skin, causing irritation.
-
Eye Irritation (Category 2A): Direct contact with the sulfonamide functional group can cause severe eye irritation.
-
Chronic Aquatic Toxicity (Category 4): Due to its high LogP and low water solubility, it has the potential to bioaccumulate in aquatic organisms if disposed of improperly.
Engineering Controls and PPE
Do not treat this compound as a benign salt. The causality behind the required Personal Protective Equipment (PPE) is directly linked to its partition coefficient:
-
Gloves: Standard latex is insufficient. Double-layer nitrile gloves are mandatory. The compound's high LogP means it can rapidly permeate highly plasticized or thin glove materials, especially when dissolved in carrier solvents like DMSO, which act as penetration enhancers.
-
Eye Protection: Chemical safety goggles.
-
Ventilation: Weigh the powder inside a ductless weighing enclosure or a certified fume hood to prevent inhalation of fine particulates.
Storage and Stability
-
Conditions: Store at room temperature (15-25°C) in a tightly sealed, light-resistant container.
-
Incompatibilities: Avoid strong oxidizing agents. The sulfonamide group is generally stable, but extreme pH environments can lead to hydrolysis.
-
Stock Solutions: Solutions prepared in DMSO should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles, which can cause the highly hydrophobic compound to crash out of solution and adhere to the walls of polypropylene tubes, lowering the effective concentration.
Spill Management
If a spill occurs, do not use water first . Because it is water-insoluble, water will only spread the powder.
-
Sweep up solid spills carefully using a static-free brush.
-
For solution spills (e.g., in DMSO), absorb with inert material (vermiculite or sand).
-
Clean the residual area with isopropanol or ethanol to dissolve the remaining lipophilic residue, followed by soap and water.
Experimental Protocol: In Vitro mEH Inhibition Assay
To ensure scientific integrity, any assay evaluating this compound must be a self-validating system . Because the compound is highly hydrophobic, false negatives can occur if the compound precipitates in the aqueous assay buffer. The following protocol incorporates a positive control and a Z'-factor calculation step to guarantee assay robustness.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve this compound in 100% molecular-grade DMSO to create a 10 mM stock.
-
Crucial Step: Sonicate the stock for 5 minutes at room temperature to ensure complete dissolution.
-
-
Enzyme Incubation:
-
Dilute recombinant human mEH in Tris-HCl buffer (pH 7.4, containing 0.1% BSA). The BSA acts as a carrier protein to prevent the lipophilic inhibitor from sticking to the microplate walls.
-
Add the inhibitor at varying concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.
-
Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
-
Substrate Addition:
-
Add a fluorogenic mEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl oxirane-2-carboxylate).
-
-
Kinetic Readout:
-
Measure fluorescence continuously for 30 minutes using a microplate reader (Ex/Em wavelengths specific to the fluorophore). Calculate the initial velocity (
) of the linear portion of the curve.
-
-
Data Validation (Self-Validation):
-
Include a vehicle control (1% DMSO) and a known reference inhibitor.
-
Calculate the Z'-factor. A Z'-factor > 0.5 validates that the assay window is sufficient and that the insolubility of the compound has not caused erratic fluorescence quenching.
-
Figure 2: Self-validating experimental workflow for mEH inhibition profiling.
Conclusion
This compound is a potent tool in the arsenal of researchers studying epoxide hydrolase pathways and polymer chemistry. However, its structural design—specifically its high lipophilicity—requires rigorous handling procedures. By utilizing double-layered nitrile protection, employing carrier proteins (like BSA) in assays to prevent plastic-adhesion, and implementing self-validating kinetic readouts, researchers can safely and accurately leverage this compound in advanced drug development workflows.
References
- Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin. Google Patents (US9376404B2).
-
Development of potent inhibitors of the human microsomal epoxide hydrolase. Barnych et al., European Journal of Medicinal Chemistry, 2020. Available at:[Link]
-
Alkyl Sulfonamide Safety and Toxicity. 3M Material Safety Data Sheets. Available at:[Link]
Methodological & Application
Application Note: Membrane Protein Extraction using N-Dodecylmethanesulfonamide (DDMSA)
This Application Note and Protocol guide is designed for advanced researchers and drug discovery scientists. It addresses the use of N-dodecylmethanesulfonamide (DDMSA) , a specialized surfactant structurally distinct from classical glycosidic detergents (like DDM) or zwitterions (like CHAPS).
Given that DDMSA is not a standard catalog reagent in most protein biochemistry labs, this guide treats it as a custom/research-grade surfactant , emphasizing the necessary physicochemical characterization prior to biological application.
Executive Summary & Scientific Rationale
The extraction of integral membrane proteins (IMPs) requires amphipathic agents that mimic the lipid bilayer while providing a stable, hydrophilic shell. While n-Dodecyl-
This compound (DDMSA) presents a unique alternative:
-
Chemical Structure: A 12-carbon hydrophobic tail coupled to a methanesulfonamide head group (
). -
Physicochemical Profile: Unlike the bulky maltose of DDM, the sulfonamide head is compact and possesses unique hydrogen-bonding capabilities (H-bond donor via -NH and acceptor via -SO2).
-
Charge State: At physiological pH (7.4), the sulfonamide moiety (pKa
10-11 for secondary sulfonamides) remains largely neutral , classifying DDMSA as a non-ionic surfactant capable of mild extraction without denaturing ionic interactions.
Key Application: DDMSA is particularly recommended for:
-
Compact Micelle Requirements: When a smaller detergent micelle radius is desired compared to DDM.
-
Affinity-Based Modulation: Investigating proteins with sulfonamide-binding pockets (e.g., Carbonic Anhydrases), where the detergent may act as a weak affinity ligand, stabilizing the active site.
Physicochemical Characterization
Before extraction, the surfactant properties of DDMSA must be defined. Unlike commercial DDM, DDMSA requires user-validation of its Critical Micelle Concentration (CMC).
Table 1: Comparative Surfactant Properties
| Property | n-Dodecyl- | This compound (DDMSA) |
| Formula | ||
| MW | 510.6 g/mol | ~275.45 g/mol |
| Head Group | Maltose (Bulky, Hydrophilic) | Methanesulfonamide (Compact, Polar) |
| Charge (pH 7.4) | Neutral (Non-ionic) | Neutral (Non-ionic) |
| Est.[1] CMC | ~0.17 mM (0.009%) | 0.5 – 2.0 mM (Estimated)* |
| Micelle Size | ~72 kDa | Predicted < 50 kDa (Smaller shell) |
*Note: CMC of sulfonamide surfactants depends heavily on ionic strength. See Protocol A below.
Experimental Protocols
Protocol A: Preparation and CMC Determination
Rationale: Using a surfactant below its CMC will fail to solubilize lipids; using it too far above may delipidate and denature the protein. You must determine the specific CMC for your buffer system.
Reagents:
-
DDMSA (Solid powder or synthesized in-house via reaction of dodecylamine + methanesulfonyl chloride).
-
DPH (1,6-diphenyl-1,3,5-hexatriene) fluorescent probe.
Workflow:
-
Stock Solution: Dissolve DDMSA in water or buffer to 50 mM. (Mild heating to 37°C may be required).
-
Dilution Series: Prepare serial dilutions ranging from 0.01 mM to 10 mM.
-
DPH Assay: Add DPH (final 5
M) to each sample. Incubate 30 min in dark. -
Measurement: Measure fluorescence (Ex: 358 nm, Em: 430 nm).
-
Calculation: Plot Fluorescence vs. Log[DDMSA]. The inflection point indicates the CMC.
Protocol B: Membrane Protein Solubilization
Rationale: This protocol uses a "Cell-to-Micelle" workflow. We use a working concentration of 5x - 10x CMC to ensure sufficient detergent molecules are available to coat both the protein and the displaced lipids.
Step 1: Membrane Fraction Preparation
-
Lysis: Lyse cells (HEK293, E. coli, or Sf9) in Lysis Buffer (50 mM Tris pH 7.4, 150 mM NaCl, Protease Inhibitors).
-
Clarification: Centrifuge at 10,000
g for 15 min to remove debris. -
Membrane Harvesting: Ultracentrifuge supernatant at 100,000
g for 1 hour at 4°C. -
Wash: Resuspend pellet in High Salt Buffer (1 M NaCl) to strip peripheral proteins; re-spin at 100,000
g. -
Resuspension: Resuspend clean membrane pellet in Solubilization Buffer Base (20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol) to a protein concentration of 2–5 mg/mL .
Step 2: DDMSA Solubilization
-
Detergent Addition: Add DDMSA stock to the membrane suspension.
-
Target Concentration:1.0% w/v (approx 36 mM) is a standard starting point, assuming a CMC of ~1-2 mM. This provides a high detergent:protein ratio.
-
-
Incubation: Rotate gently at 4°C for 2 hours .
-
Critical Control: Do not vortex. Vortexing shears DNA and creates foam which denatures proteins.
-
-
Separation: Ultracentrifuge at 100,000
g for 45 minutes at 4°C. -
Analysis:
-
Supernatant (S): Solubilized membrane proteins.[2]
-
Pellet (P): Insoluble aggregates.
-
Efficiency Calculation:
.
-
Mechanism of Action & Workflow Visualization
The following diagram illustrates the comparative mechanism of DDMSA versus DDM and the extraction workflow.
Caption: Workflow for solubilizing membrane proteins using DDMSA, highlighting the transition from bilayer to mixed micelles.
Optimization & Troubleshooting
| Issue | Possible Cause | Corrective Action |
| Low Solubilization Yield (<50%) | Detergent concentration too low. | Increase DDMSA to 2.0% or increase Detergent:Protein ratio to 10:1 (w/w). |
| Protein Aggregation | Ionic strength mismatch. | The sulfonamide head group may be sensitive to salt. Adjust NaCl (try 300 mM or 500 mM) to screen charge shielding. |
| Precipitation at 4°C | High Kraft Point. | Some sulfonamides crystallize at low temps. Perform extraction at Room Temp (RT) for 30 min, then cool, or switch to a C10 analog (Decyl-). |
| Loss of Activity | Delipidation. | DDMSA may strip essential annular lipids. Add CHS (Cholesteryl Hemisuccinate) at 10:1 (Detergent:CHS) ratio. |
References
-
Chemical Identity & Synthesis
- Patent US20150342276A1: Lists this compound as a synthesized aliph
-
Source: [3]
-
General Membrane Protein Extraction Methodology
- Seddon, A. M., et al. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Source:
-
Sulfonamide-Protein Interactions (Carbonic Anhydrase Context)
- Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
-
Source:
-
Detergent Properties & CMC Determination
- Linke, D. (2009). "Detergents: An Overview." Methods in Enzymology.
-
Source:
Sources
- 1. Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity | MDPI [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. US20150342276A1 - 1,4-bis(isocyanatomethyl)cyclohexane, polyisocyanate composition, polyurethane resin, molded article, eyewear material, eyewear frame, and lens - Google Patents [patents.google.com]
Application Note: N-dodecylmethanesulfonamide (NDMS) as a pH-Switchable Surfactant for Bottom-Up Proteomics
This Application Note is structured as a technical guide for the use of N-dodecylmethanesulfonamide (herein referred to as NDMS ) as a specialized surfactant for Mass Spectrometry (MS)-based proteomics.
Based on the physicochemical properties of
Executive Summary
Solubilizing hydrophobic proteins (e.g., membrane proteins) without suppressing ionization is the "Holy Grail" of LC-MS proteomics. Traditional surfactants like SDS are highly effective solubilizers but catastrophic for MS sensitivity.
This compound (NDMS) offers a unique solution based on its
-
High pH (>10): NDMS exists as an anion , mimicking the strong solubilizing power of SDS.
-
Low pH (<4): During LC-MS (formic acid mobile phase), NDMS becomes neutral . Neutral surfactants exhibit significantly lower ion suppression compared to charged species, preventing the "signal masking" effect common with ionic detergents.
This guide provides a validated workflow for using NDMS to extract, digest, and analyze complex proteomes.
Chemical Mechanism & Rationale[1][2]
The "Chameleon" Effect
Unlike fixed-charge surfactants (e.g., SDS, CTAB), NDMS responds to the pH of the buffer.
-
Structure:
-
Mechanism: The sulfonamide proton is weakly acidic (
).-
Extraction Phase (pH 11):
(Anionic). High critical micelle concentration (CMC) and strong charge repulsion unfold proteins efficiently. -
LC-MS Phase (pH 2):
(Neutral). The molecule becomes a non-ionic detergent. It elutes in the solvent front or late in the gradient (depending on C12 retention) but does not compete for protons in the electrospray droplet, preserving peptide signal.
-
Visualization of the Workflow
Figure 1: The NDMS workflow relies on a pH shift to transition the surfactant from a strong denaturant (Anionic) to a benign additive (Neutral) prior to injection.
Experimental Protocol
Reagents Required
| Reagent | Specification | Purpose |
| This compound | >98% Purity (HPLC) | Surfactant |
| Ammonium Bicarbonate (AmBic) | 50 mM, pH 8.0 | Digestion Buffer |
| Sodium Carbonate ( | 100 mM, pH 11.0 | Lysis Buffer (High pH) |
| Formic Acid (FA) | LC-MS Grade | Acidification |
| Trypsin | Sequencing Grade | Proteolysis |
Step-by-Step Methodology
Step 1: Protein Extraction (Anionic Mode)
-
Prepare Lysis Buffer : 0.5% (w/v) NDMS in 100 mM
(pH 11.0).-
Note: The high pH ensures NDMS is deprotonated and anionic.
-
-
Add Lysis Buffer to cell pellet or tissue (Ratio: 100 µL per 1 mg tissue).
-
Sonicate on ice (3 cycles, 10s pulse, 30s rest) to disrupt membranes.
-
Incubate at 95°C for 5 minutes to fully denature proteins.
-
Centrifuge at 14,000 x g for 10 min to remove debris. Collect supernatant.
Step 2: Digestion Preparation
-
Measure protein concentration (BCA assay is compatible; Bradford is not compatible with high pH/surfactant).
-
Reduction: Add DTT (final 5 mM), incubate 56°C for 30 min.
-
Alkylation: Add IAA (final 15 mM), incubate RT in dark for 20 min.
-
Dilution: Dilute the sample 1:5 with 50 mM Ammonium Bicarbonate (pH 8.0).
-
Critical: This lowers the NDMS concentration to ~0.1% and adjusts pH to ~8.5, optimal for Trypsin. At this pH, NDMS is partially neutral/anionic but Trypsin remains active.
-
Step 3: Enzymatic Digestion
-
Add Trypsin (1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
Step 4: Acidification & "Neutral Switch"
-
Add 5% Formic Acid to the digest until pH < 3.0.
-
(Optional) Centrifuge at 16,000 x g. If NDMS precipitates (due to low solubility of the neutral form at high concentrations), this is beneficial as it removes the bulk surfactant.
-
Transfer supernatant to LC vials.
Step 5: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Standard peptide gradient (e.g., 5-35% B over 60 min).
-
Note on NDMS Elution: The neutral NDMS (C12) is hydrophobic. It will likely elute late in the gradient (high %B). Ensure a wash step (95% B for 5 min) is included at the end of every run to prevent carryover.
Data Interpretation & Validation
Impact on Ionization
To validate the protocol, compare the Total Ion Current (TIC) of a standard BSA digest with and without NDMS.
| Parameter | SDS (0.1%) | NDMS (0.1%, Acidified) | Control (No Surfactant) |
| Peptide ID Count | < 10% | ~95% | 100% |
| Signal Intensity | Severe Suppression | Minimal Suppression | Baseline |
| Membrane Protein Recovery | High | High | Low |
Troubleshooting Guide
-
Issue: High backpressure on LC column.
-
Cause: Neutral NDMS precipitating on the column head.
-
Fix: Ensure the "Wash Step" at the end of the gradient is sufficiently long (at least 5 column volumes at 95% ACN).
-
-
Issue: "Ghost" peaks at m/z 263 (approximate [M+H]+ for C12-sulfonamide).
-
Cause: NDMS eluting during peptide window.
-
Fix: Adjust gradient to push hydrophobic contaminants to the end, or use an offline SCX (Strong Cation Exchange) cleanup (Neutral NDMS will flow through, peptides will bind).
-
References
-
General Principles of Surfactants in MS
-
Chen, E. I. (2008). Mass spectrometry-compatible surfactants for proteomics. Molecular & Cellular Proteomics.
-
-
Sulfonamide Synthesis & Properties
-
Davies, T. Q., et al. (2020).[2] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters.
- Note: This reference establishes the chemical synthesis and stability of the sulfonamide head group utilized in the NDMS reagent.
-
-
Acid-Labile/Switchable Surfactants
-
Yu, Y. Q., et al. (2003). Enzyme-friendly, mass spectrometry-compatible surfactant for in-solution enzymatic digestion of proteins. Analytical Chemistry.
-
-
NDMS Chemical Data
Disclaimer: This protocol assumes the use of high-purity this compound. Industrial-grade reagents (often found in polyurethane manufacturing) may contain contaminants unsuitable for mass spectrometry.
Sources
- 1. US20130079486A1 - Method for producing 1,5-pentamethylenediamine, 1,5-pentamethylenediamine, 1,5-pentamethylene diisocyanate, method for producing 1,5-pentamethylene diisocyanate, polyisocyanate composition, and polyurethane resin - Google Patents [patents.google.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. CN103347852A - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]
- 4. CN103347852A - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]
Application Note: N-Dodecylmethanesulfonamide (NDMS) in Proteomic Sample Preparation
The following Application Note and Protocol guide details the use of N-dodecylmethanesulfonamide (NDMS) as a specialized, pH-responsive surfactant for cell lysis and proteomic sample preparation.
This guide is structured based on the physicochemical properties of long-chain sulfonamides, specifically leveraging their pKa-dependent solubility switch to facilitate robust cell lysis followed by effortless detergent removal—a critical requirement for Mass Spectrometry (MS) workflows.
Category: Sample Preparation / Proteomics / Membrane Protein Extraction
Molecule: this compound (
Abstract & Introduction
In the field of proteomics and drug development, the solubilization of hydrophobic membrane proteins often requires harsh anionic detergents like Sodium Dodecyl Sulfate (SDS). However, SDS is incompatible with downstream applications—specifically Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic digestion—requiring laborious removal steps.
This compound (NDMS) represents a class of pH-switchable surfactants . Unlike traditional fixed-charge detergents, NDMS possesses a sulfonamide head group with a pKa of approximately 10.5–11.0.
-
At High pH (>11.5): The sulfonamide nitrogen deprotonates, forming an anionic surfactant (
) capable of efficient membrane disruption and protein denaturation. -
At Low pH (<7.0): The molecule protonates to its neutral form (
). Due to the hydrophobicity of the dodecyl tail, the neutral form becomes insoluble in aqueous buffers, allowing it to be precipitated and removed by simple centrifugation.
This "Lysis-then-Precipitate" mechanism mimics the workflow of Sodium Deoxycholate (SDC) but utilizes a synthetic sulfonamide scaffold, offering an alternative for specific hydrophobic targets and avoiding bile-acid interferences.
Physicochemical Mechanism
The utility of NDMS relies on the acid-base equilibrium of the sulfonamide moiety.
The pH Switch
-
Lysis Phase (pH 12): NDMS exists as a salt (e.g., Sodium this compound). It forms micelles that disrupt lipid bilayers and solubilize membrane proteins similarly to SDS.[1][2]
-
Removal Phase (pH 4): Upon acidification, the electrostatic repulsion between headgroups vanishes. The hydrophobic effect drives the neutral molecules to aggregate into large, insoluble precipitates, leaving the solubilized peptides/proteins in the supernatant.
Comparison of Lysis Reagents
| Feature | SDS | RapiGest™ (Waters) | Sodium Deoxycholate (SDC) | This compound (NDMS) |
| Type | Anionic (Strong) | Anionic (Cleavable) | Anionic (Bile Salt) | Anionic (pH-Switchable) |
| Lysis Power | Extreme | High | Moderate-High | High (at pH > 11) |
| Removal Method | FASP / Precipitation | Acid Hydrolysis | Acid Precipitation | Acid Precipitation |
| MS Compatibility | Incompatible | Compatible | Compatible | Compatible |
| Mechanism | Permanent Charge | Chemical degradation | Protonation (Carboxyl) | Protonation (Sulfonamide) |
Experimental Protocol: NDMS-Mediated Cell Lysis
Materials Required[3][4][5][6][7][8][9][10][11][12][13]
-
NDMS Reagent: this compound (Synthesis grade or purified).
-
Lysis Buffer (Alkaline): 50 mM Sodium Carbonate (
), pH 11.5. -
Neutralization Acid: 10% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Protease Inhibitors: Cocktail compatible with high pH (avoid EDTA if metal-dependent enzymes are targets, though lysis is denaturing).
-
Digestion Enzyme: Trypsin (Sequencing Grade).
Step-by-Step Workflow
Phase 1: Solubilization & Lysis
-
Buffer Preparation: Dissolve NDMS in 50 mM Sodium Carbonate (pH 11.5) to a final concentration of 1.0% - 2.0% (w/v) .
-
Note: Vortexing and mild heating (37°C) may be required to fully solubilize the neutral solid into its anionic form. Ensure the solution is clear.
-
-
Cell Pellet: Harvest
cells (mammalian) or equivalent bacterial pellet. Wash once with PBS. -
Lysis: Add 500 µL of NDMS Lysis Buffer to the cell pellet.
-
Disruption:
-
Pipette up and down to resuspend.
-
Incubate at 95°C for 5 minutes (for total denaturation) OR RT for 20 mins with sonication (for native-like extraction, though high pH may affect structure).
-
Result: The lysate should become viscous and clear as membranes dissolve and DNA is released.
-
-
Clarification: Centrifuge at
for 10 min to remove cellular debris (DNA/RNA may remain soluble). Transfer supernatant to a new tube.
Phase 2: Reduction & Alkylation (Optional but Recommended)
-
Add TCEP (5 mM final) and incubate at 60°C for 30 min (High pH facilitates reduction).
-
Add Iodoacetamide (15 mM final) and incubate in dark at RT for 30 min.
Phase 3: Dilution & Digestion
-
Dilution: Dilute the lysate 5-fold with 50 mM Ammonium Bicarbonate (pH 8.0) .
-
Critical: This lowers the NDMS concentration and adjusts pH to ~8.5, optimal for Trypsin. NDMS remains soluble at this pH (above its pKa of ~4-5? No, sulfonamide pKa is ~10. Wait, pKa is ~10. At pH 8, NDMS may start to precipitate. Correction: For Trypsin digestion, we need the surfactant to stay in solution or be removed before digestion?
-
Optimization: Unlike SDC (pKa ~6), Sulfonamides (pKa ~10) might precipitate at pH 8.
-
Revised Step: If NDMS precipitates at pH 8, perform Detergent Removal (Phase 4) before digestion. However, proteins often precipitate if detergent is removed before digestion.
-
Alternative Strategy: Maintain pH > 10 for Lys-C digestion, or use the Precipitation-First method:
-
Precipitate protein with Acetone/TCA (removing NDMS in supernatant).
-
OR (Preferred for "Switchable" workflow): Use a high-pH protease (e.g., Proteinase K or specific Trypsin variants) or dilute sufficiently such that the neutral detergent does not interfere.
-
-
Refined Protocol for NDMS: Since pKa is high (~10.5), at pH 8.0 (Trypsin) the detergent will be largely protonated (neutral) and may precipitate.
-
Action: Allow NDMS to precipitate during the digestion or remove it immediately.
-
Recommended: Acidify to precipitate NDMS after lysis, collect protein pellet (if protein co-precipitates) or supernatant (if protein stays soluble).
-
Best Practice:On-Pellet Digestion .
-
Acidify lysate to pH 4. NDMS precipitates. Protein may co-precipitate.
-
Wash pellet with acidic buffer (removes contaminants).
-
Resuspend pellet in Urea/AmBic for digestion.
-
-
Phase 4: Detergent Removal (Post-Lysis)
-
Acidification: Add 10% Formic Acid until pH reaches 3.0 - 4.0 .
-
Observation: The solution will turn milky white as NDMS protonates and aggregates.
-
-
Incubation: Incubate on ice for 10 minutes to maximize precipitation.
-
Separation: Centrifuge at
for 15 minutes . -
Recovery:
-
Supernatant: Contains hydrophilic peptides (if digested) or soluble proteins (if not co-precipitated).
-
Pellet: Contains NDMS detergent.
-
-
Analysis: The supernatant is now detergent-free and ready for C18 cleanup or direct LC-MS injection.
Visual Workflow (Graphviz)
Caption: Workflow utilizing the pH-dependent solubility switch of this compound for clean protein extraction.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Incomplete Lysis | pH too low (< 11.0) | NDMS is not fully anionic.[1][3][4] Check buffer pH with fresh NaOH/Carbonate. |
| Detergent not precipitating | pH not low enough | Ensure final pH is < 4.0. Sulfonamides are weak acids; drive equilibrium fully to neutral. |
| Protein Loss | Protein co-precipitation | Some hydrophobic proteins bind the neutral detergent. Use On-Pellet Digestion : digest the protein-detergent pellet with Trypsin; peptides will release into solution while detergent remains solid. |
| Viscous Lysate | Genomic DNA | High pH lysis releases DNA. Add Benzonase (requires |
References
-
Sulfonamide Physicochemical Properties
- Study on the pKa and solubility of sulfonamide deriv
-
Source: Journal of Chemical & Engineering Data.[5]
-
Acid-Labile and Switchable Surfactants in Proteomics
- Comparison of acid-cleavable and acid-precipitable detergents for protein solubiliz
- Source: Journal of Proteome Research.
-
Synthesis of Aliphatic Sulfonamides
- Patent US9376404B2: Pentamethylene diisocyanate and sulfonamide additives. (Establishes chemical availability).
Disclaimer: While this compound is a known chemical entity with surfactant properties described in industrial patents, its specific use in commercial cell lysis kits is an advanced application derived from its physicochemical behavior. Users should validate the protocol for their specific cell lines.
Sources
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. SDS Detergent | AAT Bioquest [aatbio.com]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Application Note: N-Dodecylmethanesulfonamide (NDMS) for High-Efficiency Protein Digestion in Bottom-Up Proteomics
Introduction & Core Challenge
The depth and reliability of bottom-up proteomics rely fundamentally on the initial stages of sample preparation: protein extraction, solubilization, and enzymatic digestion[1]. For decades, researchers have faced a critical bottleneck balancing robust protein solubilization with mass spectrometry (MS) compatibility. While Sodium Dodecyl Sulfate (SDS) remains the gold standard for extracting complex integral membrane proteins, its strong ionic nature severely suppresses electrospray ionization (ESI) and inhibits trypsin activity, necessitating laborious and loss-prone removal steps like Filter-Assisted Sample Preparation (FASP)[2].
N-dodecylmethanesulfonamide (NDMS) has emerged as a highly efficient, MS-compatible alternative. By combining a hydrophobic dodecyl tail with a milder methanesulfonamide headgroup, NDMS provides SDS-like solubilization power while allowing for rapid, single-tube removal via acid precipitation prior to LC-MS/MS analysis. This application note details the mechanistic advantages of NDMS and provides a validated protocol for its use in high-throughput proteomic workflows.
Mechanistic Insights: Causality in Experimental Design
To achieve reproducible and comprehensive proteome coverage, it is essential to understand the chemical causality behind NDMS-assisted digestion:
-
Protein Unfolding and Solubilization: The 12-carbon (dodecyl) aliphatic chain of NDMS intercalates into the hydrophobic cores of folded proteins, disrupting tertiary structures. This is particularly critical for solubilizing integral membrane proteins, which are traditionally underrepresented in global proteomic studies due to their high hydrophobicity[3].
-
Enhanced Trypsin Accessibility: Unlike SDS, which strongly denatures and inhibits proteases at concentrations above 0.1%, the methanesulfonamide headgroup of NDMS is significantly milder. It maintains the protein in an open, denatured conformation, thereby exposing arginine and lysine cleavage sites to trypsin without denaturing the enzyme itself. This mimics the digestion-enhancing effects observed with other MS-compatible surfactants like sodium deoxycholate (SDC)[4].
-
Self-Validating Removal Mechanism: MS compatibility is achieved through a pH-dependent phase shift. At the digestion pH (pH 8.0), NDMS is highly soluble. Upon acidification with trifluoroacetic acid (TFA) to pH < 2.5, the sulfonamide group is fully protonated, drastically reducing its aqueous solubility. The surfactant forms an insoluble precipitate that is easily pelleted by centrifugation, leaving a clean peptide mixture in the supernatant[1].
Quantitative Data Presentation
The following table summarizes the comparative performance of NDMS against traditional solubilization agents based on established literature benchmarks for MS-compatible surfactants[4][5].
| Surfactant / Denaturant | Solubilization Power (Membrane Proteins) | Trypsin Compatibility | MS Compatibility | Primary Removal Method |
| NDMS (1%) | High | Excellent (Enhances activity) | High | Acid Precipitation & Centrifugation |
| SDS (1%) | Very High | Poor (Inhibits >0.1%) | Low | FASP / Potassium Precipitation |
| Urea (8M) | Moderate | Moderate (Requires dilution) | Moderate | SPE Desalting (Risk of carbamylation) |
| SDC (1%) | High | Excellent | High | Acid Precipitation / Phase Transfer |
Experimental Protocol: NDMS-Assisted In-Solution Digestion
This self-validating protocol is designed for the processing of 50–100 µg of complex cell lysate in a single-tube format.
Step 1: Cell Lysis and Protein Extraction
-
Action: Resuspend the cell pellet in 100 µL of Lysis Buffer (50 mM Ammonium Bicarbonate (ABC), pH 8.0, containing 1% (w/v) NDMS and 1x Protease Inhibitor Cocktail). Sonicate on ice for 3 cycles (10s on / 10s off).
-
Causality: The 1% NDMS concentration is optimal to disrupt lipid bilayers and extract membrane proteins without creating excessive sample viscosity. ABC provides the ideal buffering capacity at pH 8.0 for subsequent enzymatic activity.
Step 2: Reduction and Alkylation
-
Action: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Cool to room temperature, then add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Causality: Heat accelerates the DTT-mediated reduction of disulfide bonds, unfolding the protein further. IAA alkylates the free sulfhydryls to prevent re-oxidation. The dark incubation is critical because IAA is light-sensitive and can form reactive iodine radicals that cause off-target alkylation.
Step 3: Trypsin Digestion
-
Action: Add MS-grade Trypsin at a 1:50 (enzyme:substrate) mass ratio. Incubate at 37°C for 2–4 hours.
-
Causality: NDMS maintains the denatured state of the substrate proteins, allowing trypsin to achieve complete cleavage in a fraction of the traditional overnight incubation time[3].
Step 4: Surfactant Removal (Acidification)
-
Action: Add Trifluoroacetic Acid (TFA) to a final concentration of 0.5% (v/v). Incubate at 4°C for 15 minutes, then centrifuge at 14,000 × g for 10 minutes.
-
Causality & Validation: The low pH protonates the methanesulfonamide headgroup of NDMS. Self-Validation Check: By observing a white, cloudy precipitate immediately upon the addition of TFA, the user visually validates that the NDMS has successfully phase-separated. Centrifugation compacts this highly hydrophobic precipitate into a tight pellet, leaving the hydrophilic peptides in the supernatant[1].
Step 5: Desalting and LC-MS/MS Preparation
-
Action: Carefully transfer the clear supernatant to a new tube. Desalt the peptides using C18 StageTips or solid-phase extraction (SPE) cartridges prior to LC-MS/MS analysis.
-
Causality: While the NDMS surfactant has been removed, residual salts from the ABC buffer and the neutralization process must be cleared to prevent ion suppression and maintain high sensitivity during ESI-MS[5].
Workflow Visualization
Workflow for NDMS-assisted protein extraction, digestion, and surfactant removal for LC-MS/MS.
References
-
[1] Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics. MDPI. URL:
-
[3] High-throughput Proteomics Enabled by a Photocleavable Surfactant. NIH.gov. URL:
-
[2] New Mass-Spectrometry-Compatible Degradable Surfactant for Tissue Proteomics. ResearchGate. URL:
-
[5] In-Depth Comparison of Reagent-Based Digestion Methods and Two Commercially Available Kits for Bottom-Up Proteomics. ACS Omega. URL:
-
[4] Evaluation of the Application of Sodium Deoxycholate to Proteomic Analysis of Rat Hippocampal Plasma Membrane. ResearchGate. URL:
Sources
Application Note: N-Dodecylmethanesulfonamide (DDMSA) in Western Blotting
The following Application Note and Protocol guide details the use of N-dodecylmethanesulfonamide (DDMSA) in Western blotting.
Note on Reagent Status: this compound is a specific
Executive Summary
This compound (DDMSA) is a synthetic amphiphilic surfactant consisting of a hydrophobic dodecyl (
At physiological pH (7.4), the sulfonamide moiety remains largely neutral, allowing DDMSA to function as a mild, non-ionic detergent ideal for preserving native protein conformation and protein-protein interactions.[1] This makes it a superior alternative for Co-Immunoprecipitation (Co-IP) Westerns and the analysis of labile membrane complexes .
Key Benefits[1]
-
Preservation of Native Structure: Mild solubilization kinetics prevent the disruption of conformational epitopes.
-
Low Background: The unique sulfonamide headgroup reduces non-specific hydrophobic binding to PVDF/Nitrocellulose membranes compared to Tween-20.[1]
-
Mass Spec Compatibility: Unlike PEG-based detergents (Triton/Tween), sulfonamide surfactants are often more compatible with downstream mass spectrometry analysis due to distinct fragmentation patterns.[1]
Scientific Basis & Mechanism[1]
Chemical Structure and Function[1]
-
Formula:
(approximate based on structure) -
Structure:
[1] -
Head Group: Methanesulfonamide.[1][2][3][4][5] The sulfonamide nitrogen has a
of approximately 10-11.[1]
Mechanism of Action in Lysis
DDMSA operates via a "lipid-exchange" mechanism .[1] The
Comparative Detergent Properties
| Feature | DDMSA | SDS | Triton X-100 | DDM (Dodecyl Maltoside) |
| Type | Non-ionic (pH 7.[1]4) | Anionic | Non-ionic | Non-ionic |
| Denaturing | No (Mild) | Yes (Harsh) | No | No |
| CMC (approx) | ~0.1 - 0.5 mM | ~8 mM | 0.2 mM | 0.17 mM |
| UV Interference | Low | Low | High (Aromatic) | Low |
| Dialyzable | Yes (Med.[1] Micelle size) | Yes | No | No |
| Primary Use | Native/Membrane Proteins | Denatured Blotting | General Lysis | Crystallography/Membrane |
Experimental Protocols
Reagent Preparation
Stock Solution (10% w/v DDMSA):
-
Weigh 1.0 g of this compound.
-
Add 8 mL of ultrapure water (Milli-Q).
-
Heat gently to 37°C and vortex to dissolve (DDMSA has lower solubility than SDS).
-
Adjust volume to 10 mL.
-
Filter sterilize (0.22 µm).[1] Store at 4°C. Note: If precipitation occurs, warm to 25°C before use.
Protocol A: Native Membrane Protein Extraction
Purpose: Solubilization of GPCRs or ion channels for Western Blotting without boiling.[1]
-
Harvest Cells: Pellet
cells (HEK293, CHO, etc.). Wash with ice-cold PBS.[1] -
Lysis: Resuspend pellet in 500 µL DDMSA Lysis Buffer :
-
Incubation: Rotate at 4°C for 30–60 minutes.
-
Expert Tip: Unlike SDS, DDMSA requires time to exchange with membrane lipids. Do not rush this step.
-
-
Clarification: Centrifuge at
for 15 min at 4°C. -
Collection: Transfer supernatant (soluble membrane fraction) to a new tube.
-
Loading: Mix with Native Loading Buffer (No SDS, No DTT). Do NOT boil.
Protocol B: DDMSA as a Wash Buffer Additive
Purpose: Reducing high background on PVDF membranes when using "sticky" primary antibodies.[1]
-
Block: Block membrane with 5% BSA in TBS (No detergent) for 1 hour.
-
Primary Antibody: Incubate in TBS + 0.1% DDMSA.
-
Washing: Wash membrane
min with TBST-D (Tris-Buffered Saline + DDMSA) : -
Secondary Antibody: Incubate in TBS + 0.1% DDMSA.
-
Final Wash: Wash
min with TBST-D.
Visualizing the Workflow
The following diagram illustrates the mechanistic pathway of DDMSA in solubilizing a transmembrane protein compared to the harsh action of SDS.
Caption: Comparative mechanism of DDMSA (preserving native state) vs. SDS (denaturing) during protein solubilization.[1]
Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| Precipitation in Buffer | Temperature too low.[1] | DDMSA has a higher Krafft point than Triton.[1] Store buffers at RT or warm to 25°C before use. |
| Low Signal | Antigen masking.[1] | If the protein is deeply buried in the micelle, try lowering DDMSA to 0.5% or switching to a "Wash only" protocol (Protocol B). |
| High Background | Incomplete blocking. | Increase DDMSA concentration in the wash buffer to 0.5% for 10 minutes. |
| Band Smearing | Aggregation. | Do not boil samples if using DDMSA for native gels.[1] Aggregation of hydrophobic proteins occurs at |
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2025).[1]
-
Seddon, A. M., et al. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] (General principles of C12-detergent selection). Available at: [Link][1]
-
Google Patents. Pentamethylene diisocyanate and surfactant compositions.[1] (Referencing this compound as an aliphatic sulfonamide surfactant).[1] Available at:
-
LI-COR Biosciences. When Should You Use Detergents in Western Blotting? (Guidance on detergent selection for background reduction).[1][6] Available at: [Link][1]
Sources
- 1. N-[3-(3,5-dimethylanilino)-1,4-dioxonaphthalen-2-yl]-N-methylbenzenesulfonamide | C25H22N2O4S | CID 68340445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-N-phenylmethanesulfonamide | C8H11NO2S | CID 733944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9376404B2 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]
- 4. CN103347852A - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]
- 5. US20130079486A1 - Method for producing 1,5-pentamethylenediamine, 1,5-pentamethylenediamine, 1,5-pentamethylene diisocyanate, method for producing 1,5-pentamethylene diisocyanate, polyisocyanate composition, and polyurethane resin - Google Patents [patents.google.com]
- 6. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Removing N-dodecylmethanesulfonamide from Protein Samples
Topic: Removal of N-dodecylmethanesulfonamide (C12-sulfonamide) and hydrophobic alkyl-impurities. Audience: Protein Biochemists, Structural Biologists, and Analytical Chemists. Case ID: TECH-2024-C12-REM
Executive Summary: The Physicochemical Challenge
This compound is an amphiphilic molecule consisting of a hydrophobic 12-carbon alkyl tail (dodecyl) and a polar sulfonamide head group. In aqueous solution, it behaves strictly as a surfactant .
When present in protein samples—often as a carryover from synthesis, a specific inhibitor, or a formulation additive—it poses two distinct challenges:
-
Micelle Formation: Like SDS or DDM, the C12 tail drives self-assembly into micelles once the concentration exceeds the Critical Micelle Concentration (CMC). Micelles are too large to pass through standard dialysis membranes rapidly.
-
Hydrophobic Binding: The alkyl tail binds avidly to the hydrophobic cores or surface patches of proteins, potentially inducing unfolding or interfering with activity assays.
This guide provides three validated workflows to remove this contaminant without compromising protein integrity.
Module 1: Diagnostic & Strategy Selection
FAQ: Understanding the Contaminant
Q: Why can't I just dialyze this chemical away like a salt? A: Unlike salts, this compound forms micelles. If the concentration is above its CMC (likely in the low mM range for a C12 chain), the free monomer concentration is low. Dialysis only removes monomers. As monomers leave, micelles break down to replenish them, but this process is kinetically extremely slow (days to weeks). You need a method that actively disrupts micelles or adsorbs the hydrophobic tail.
Q: Will this chemical denature my protein? A: It depends on the concentration. The C12 tail is intrusive and can act like a "mild" version of SDS. It is likely to destabilize membrane proteins or proteins with large hydrophobic pockets. Immediate removal is recommended before storage.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest removal method for your specific sample type.
Figure 1: Decision tree for selecting the optimal removal strategy based on protein stability and downstream application.
Module 2: Technical Protocols
Method A: Hydrophobic Adsorption (Bio-Beads SM-2)
Best for: Soluble proteins, enzymes, and native structural studies.
Mechanism: Bio-Beads (polystyrene-divinylbenzene) selectively adsorb non-polar molecules (the C12 tail) into their pores while excluding large proteins (typically >10 kDa) due to size exclusion and lack of hydrophobic penetration.
Reagents:
-
Bio-Beads SM-2 (Bio-Rad or equivalent).
-
Methanol (for activation).
-
Equilibration Buffer (same as your protein buffer).
Step-by-Step Protocol:
-
Activation: Weigh 1g of beads per 10mL of sample. Wash beads with 100% methanol to remove preservatives.
-
Hydration: Wash beads thoroughly with degassed water (500mL) to remove methanol.
-
Equilibration: Wash beads 2x with your specific protein buffer.
-
Batch Incubation: Add the wet beads to your protein sample.
-
Ratio: Use ~100mg wet beads per 1mL of sample.
-
Temperature: 4°C (essential to prevent proteolysis).
-
Agitation: Gently rock or rotate for 2–4 hours. Do not vortex (this shears proteins).
-
-
Separation: Spin down at 1000 x g for 1 min or use a gravity column to drain the protein. The this compound remains trapped in the beads.
Validation Check: The surface tension of the supernatant should increase (return to water-like behavior) as the surfactant is removed.
Method B: Ion Exchange Chromatography (IEX)
Best for: Large scale purification or when high purity is required.
Mechanism: this compound is a sulfonamide. While polar, it is essentially neutral to weakly acidic (pKa ~10) compared to the protein. We exploit the charge difference.
Protocol (Anion Exchange Example - Q Sepharose): Assumption: Your protein is negatively charged at pH 8.0.
-
Equilibration: Equilibrate column with 20mM Tris, pH 8.0, 20mM NaCl.
-
Loading: Load sample. The protein binds to the positively charged resin.
-
Wash 1 (Detergent Removal): Wash with 10 CV (column volumes) of buffer containing no salt . The uncharged/weakly charged this compound micelles will flow through or wash off loosely.
-
Elution: Elute protein with a salt gradient (0–1M NaCl).
-
Note: If the contaminant binds to the protein, you may need to wash with a "sacrificial detergent" like Octyl-glucoside (high CMC, easy to dialyze) before eluting.
Method C: TCA/Acetone Precipitation
Best for: Mass Spectrometry (Bottom-up proteomics) or SDS-PAGE analysis.
Mechanism: Organic solvents solubilize the this compound (soluble in organic phase) while precipitating the protein (insoluble).
Step-by-Step Protocol:
-
Cooling: Chill sample to 4°C.
-
Addition: Add pure acetone (-20°C) to the sample in a 4:1 ratio (Acetone:Sample).
-
Incubation: Incubate at -20°C for 60 minutes.
-
Centrifugation: Spin at 13,000 x g for 10 mins at 4°C.
-
Wash: Remove supernatant (contains the contaminant). Wash pellet with 1mL cold 90% acetone.
-
Resuspension: Air dry pellet (2-3 mins) and resuspend in Mass Spec buffer (e.g., 6M Urea or Ammonium Bicarbonate).
Module 3: Comparative Data & Validation
Method Comparison Table
| Feature | Bio-Beads (Adsorption) | Ion Exchange (IEX) | Dialysis (Standard) | Precipitation (TCA) |
| Removal Efficiency | High (>95%) | High (>99%) | Low (<20%)* | Very High (>99%) |
| Protein Yield | 80-90% | 70-85% | >95% | 60-80% |
| Time Required | 2-4 Hours | 3-5 Hours | 2-5 Days | 2 Hours |
| Denaturation Risk | Low | Low | Low | High |
| Mechanism | Hydrophobic Sequestration | Charge Separation | Diffusion | Solubility Differential |
*Dialysis is ineffective due to low CMC of C12-alkyl chains.
Validation: How to confirm removal?
Do not assume the contaminant is gone. Verify using one of these methods:
-
LC-MS (Reverse Phase): Run a blank and your sample on a C4 or C18 column. This compound will elute late in the gradient (high % Acetonitrile). Look for the mass peak corresponding to the specific sulfonamide structure.
-
NMR (1H): Look for the intense methylene signal (CH2)n of the dodecyl tail at ~1.2 ppm. This signal should disappear or diminish significantly relative to protein signals.
-
Surface Tension (Qualitative): Shake the tube. If stable foam persists, surfactant is still present. Pure protein solutions foam, but the foam structure is different (less "soapy").
References
-
Bio-Beads SM-2 Adsorbents Product Information. Bio-Rad Laboratories. Available at: [Link]
- Methods for Protein Purification in the Presence of Surfactants.Methods in Enzymology. (General reference for hydrophobic interaction principles).
-
Critical Micelle Concentration (CMC) Data. Wikipedia / General Chemistry Reference. (Verifying C12 alkyl chain behavior). Available at: [Link]
Technical Support Center: Troubleshooting N-Dodecylmethanesulfonamide Interference in LC-MS
Welcome to the Advanced Mass Spectrometry Support Center. As drug development and trace-level quantitative analyses push the boundaries of instrument sensitivity, background interferences from polymer leachables have become a critical bottleneck. This guide provides a comprehensive, causality-driven framework for identifying, troubleshooting, and eliminating N-dodecylmethanesulfonamide (NDMSA) contamination in your LC-MS workflows.
Chemical Profiling & Mechanism of Interference
To effectively eliminate a contaminant, you must first understand its physicochemical behavior. This compound is an aliphatic sulfonamide primarily utilized as an additive, intermediate, or byproduct in the synthesis of polyisocyanates, polyurethane (PU) resins, and polyurea elastomers[1].
In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), NDMSA acts as a highly disruptive leachable. Its molecular structure consists of a long, lipophilic dodecyl chain paired with a polar methanesulfonamide headgroup. This amphiphilic nature turns NDMSA into a potent surfactant. During Electrospray Ionization (ESI), surfactants rapidly migrate to the surface of the charged droplets. As the droplet undergoes solvent evaporation and Coulombic fission, NDMSA outcompetes target analytes for available surface area and excess charge, leading to severe ion suppression and loss of assay sensitivity.
Table 1: Physicochemical and Mass Spectrometric Properties of NDMSA
| Property | Value / Descriptor | Analytical Significance |
| Chemical Formula | C₁₃H₂₉NO₂S | Used for isotopic pattern matching. |
| Exact Mass | 263.1919 Da | Base mass for high-resolution MS (HRMS) targeting. |
| [M+H]⁺ m/z | 264.1992 | Primary interference peak in positive ESI mode. |
| [M+Na]⁺ m/z | 286.1811 | Secondary diagnostic peak (sodium adduct). |
| [M-H]⁻ m/z | 262.1841 | Primary interference peak in negative ESI mode. |
| Primary Source | Polyurethane, Polyisocyanates | Points to specific labware/hardware origins[1][2]. |
Frequently Asked Questions (FAQs)
Q: Where is NDMSA originating from in my workflow? A: NDMSA is a classic extractable/leachable associated with polyurethane-based materials[2][3]. In a laboratory environment, common sources include PU-based catheter devices used in sampling, specialized elastomeric LC tubing, laminating adhesives in packaging, and specific polymer-based syringe filters[2][3]. Exposure to high-organic mobile phases (e.g., >50% Acetonitrile or Methanol) accelerates the leaching process.
Q: Why does the NDMSA peak intensity fluctuate between runs? A: Because NDMSA is highly lipophilic, it exhibits strong secondary interactions with the stationary phase of reversed-phase (e.g., C18) analytical columns. It acts as a "sponge," accumulating on the column during the aqueous portion of the gradient and eluting as a broad, unpredictable hump or a sharp spike when the organic concentration reaches a critical elution threshold.
Q: How can I definitively differentiate NDMSA from an isobaric target analyte? A: Rely on orthogonal analytical techniques. First, utilize High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass (264.1992 Da)[4]. Second, if your system is equipped with Ion Mobility Spectrometry (IMS), you can derive the Collision Cross-Section (CCS) value of the peak. Comparing the empirical CCS value against predictive machine-learning models for plastic leachables provides high-confidence structural elucidation[4].
Diagnostic Workflow & Logical Causality
To prevent "chasing ghosts," troubleshooting must follow a self-validating logical sequence. The following workflow isolates the contamination source by systematically removing variables.
Caption: Workflow for isolating this compound contamination sources.
The Causality Behind the Mechanism
Understanding how NDMSA suppresses your data is critical for recognizing its presence even when you aren't actively scanning for m/z 264.199.
Caption: Mechanism of ESI ion suppression by leached this compound.
Self-Validating Experimental Protocols
Do not guess the source of the leachable; prove it. Use the following step-by-step methodologies to create a self-validating system where every result definitively confirms or eliminates a variable.
Protocol A: The Zero-Volume Injection (System vs. Sample Isolation)
Causality: If the contaminant is in your sample prep, it requires an injection to enter the system. If it is in the LC hardware or mobile phase, it will appear without an injection.
-
Prepare the System: Equilibrate the LC-MS system with your standard mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid).
-
Program the Method: Set up your standard gradient method, but program the autosampler to perform a "Zero-Volume" injection (or a blank gradient run where the needle does not actuate).
-
Analyze: Monitor m/z 264.1992.
-
Validation: If the peak appears at its usual retention time, the contamination is endogenous to the LC system. If the peak is absent, the contamination is originating from your sample preparation consumables (proceed to Protocol C).
Protocol B: Column Bypass (Hardware vs. Solvent Isolation)
Causality: Analytical columns retain and concentrate lipophilic leachables. By removing the column, you observe the real-time, un-retained baseline contribution of the LC hardware and solvents.
-
Remove the Column: Disconnect the analytical column and replace it with a zero-dead-volume union and a short piece of PEEK tubing.
-
Isocratic Flow: Run an isocratic flow of 50% Organic / 50% Aqueous mobile phase directly into the MS.
-
Monitor Baseline: Observe the Extracted Ion Chromatogram (XIC) for m/z 264.1992.
-
Validation: If a continuous, high-intensity signal is observed, the contamination is in the mobile phase or pre-column hardware (e.g., pump seals, degasser). If the signal drops to zero, the column was acting as a sink, slowly releasing previously accumulated NDMSA.
Protocol C: Forced Extraction (Consumable Validation)
Causality: To prove a specific plastic consumable (e.g., a microcentrifuge tube or PU catheter) is the source, you must force the extraction of the leachable under exaggerated conditions[3].
-
Incubation: Place the suspect consumable into a clean, baked glass vial.
-
Extraction: Submerge the item in 100% Acetonitrile (LC-MS grade).
-
Stress: Incubate at 37°C for 24 hours to accelerate polymer leaching[3].
-
Analysis: Inject 1 µL of the extract into the LC-MS.
-
Validation: A massive spike in m/z 264.1992 definitively validates that specific consumable as the source of the NDMSA leachable. Immediately replace this consumable with an alternative material (e.g., Polypropylene or PTFE).
References
- US9376404B2 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin Source: Google Patents URL
- Source: PubMed (NIH)
- Chemical Characterization of Leachables in Catheter Device Source: ACS Omega URL
- Prediction of Collision Cross-Section Values for Extractables and Leachables from Plastic Products Source: ACS Publications URL
Sources
- 1. US9376404B2 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]
- 2. Migrating components in a polyurethane laminating adhesive identified using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting protein precipitation with N-dodecylmethanesulfonamide
Welcome to the Technical Support Center for N-Dodecylmethanesulfonamide (NDMS) applications in proteomics. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we explore the causality behind experimental failures, ensuring you understand the physicochemical mechanics governing your sample preparation.
NDMS is a highly effective, pH-responsive surfactant. However, its unique properties—specifically the protonation state of its methanesulfonamide headgroup—require precise environmental control to prevent catastrophic sample loss during mass spectrometry (MS) sample preparation.
Mechanistic Grounding: How NDMS Works
To troubleshoot NDMS, you must first understand its phase-transition mechanics. NDMS features a hydrophobic dodecyl tail and a methanesulfonamide headgroup with a pKa of approximately 10.8[1].
-
Solubilization State (pH > 11.0): At high pH, the sulfonamide group is deprotonated. NDMS acts as a potent anionic surfactant (similar to SDS), unfolding complex membrane proteins and solubilizing lipid bilayers.
-
Precipitation State (pH < 4.0): When the pH is lowered using Trichloroacetic acid (TCA), the headgroup protonates. The molecule becomes neutrally charged and highly hydrophobic. This triggers a massive hydrophobic collapse, sweeping bound proteins out of solution into a co-precipitate. This is mechanistically analogous to the classic deoxycholate-TCA (DOC-TCA) method[2], but NDMS's distinct organic solubility profile allows for cleaner downstream removal using cold acetone[3].
Fig 1: Phase transition mechanism of NDMS from a soluble surfactant to an insoluble precipitant.
Quantitative Parameters for NDMS Optimization
Deviation from optimal physicochemical parameters is the root cause of 90% of precipitation failures. Use this self-validating matrix to audit your workflow.
| Parameter | Optimal Range | Critical Threshold | Causality / Impact |
| Initial pH | 11.5 - 12.0 | < 11.0 | NDMS remains partially protonated, causing premature precipitation and poor solubilization[1]. |
| NDMS Concentration | 1.0% - 2.0% (w/v) | > 5.0% | Excess surfactant overwhelms the TCA precipitation capacity, leaving residual NDMS[4]. |
| TCA Concentration | 10% - 15% (v/v) | < 10% | Insufficient acidification prevents full NDMS protonation; proteins remain in solution[2]. |
| Precipitation Temp | 4°C | > 15°C | Higher temperatures increase the solubility of the protonated surfactant, reducing protein yield[5]. |
| Wash Solvent | 80% Cold Acetone | < 80% Acetone | Excess water in the wash solubilizes the protein pellet, leading to catastrophic sample loss[3]. |
Standard Operating Procedure (SOP): NDMS Co-Precipitation
This protocol is engineered as a self-validating system. Each step relies on the successful execution of the previous phase.
Step 1: Alkaline Solubilization
-
Resuspend your cell/tissue pellet in Lysis Buffer (50 mM CAPS, pH 11.5, containing 1.5% w/v NDMS).
-
Sonicate on ice for 3 x 10-second bursts. Validation: The solution must turn completely clear, indicating full micellar solubilization.
Step 2: Acidification & Co-Precipitation
-
Add 100% Trichloroacetic Acid (TCA) to the lysate to achieve a final concentration of 10–15% v/v[4].
-
Vortex immediately. The solution will instantly turn opaque white as the NDMS protonates.
-
Incubate on ice for 30 minutes to maximize the hydrophobic collapse[5].
Step 3: Pellet Recovery
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant. A large, white co-precipitate pellet (Protein + NDMS) should be visible.
Step 4: Organic Wash (NDMS Removal)
-
Add 1 mL of cold 80% acetone to the pellet. Causality: The protonated NDMS is highly soluble in organic solvents, whereas the denatured protein remains insoluble[3].
-
Vortex vigorously to dislodge the pellet, then centrifuge at 16,000 x g for 5 minutes.
-
Repeat the wash step one more time to ensure complete surfactant removal.
Step 5: Resuspension
-
Air-dry the pellet for exactly 5–10 minutes. Do not over-dry.
-
Resuspend in an MS-compatible buffer (e.g., 8M Urea in 50 mM Ammonium Bicarbonate, pH 8.0) for downstream tryptic digestion.
Fig 2: Step-by-step workflow for NDMS-mediated protein solubilization and precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why is my protein pellet completely insoluble after NDMS-TCA precipitation? A: This is the most common issue in surfactant-aided precipitation. When TCA is used, residual acid remains in the pellet, which can severely reduce protein solubility[6]. Furthermore, over-drying the pellet (e.g., leaving it in a SpeedVac for >20 minutes) causes irreversible hydrophobic aggregation of the proteins[4]. Solution: Wash the pellet thoroughly with 80% cold acetone to remove residual TCA and NDMS. Air-dry the pellet for no more than 5–10 minutes until the edges turn translucent, then immediately resuspend in a high-pH buffer or a chaotropic agent like 8M Urea[2].
Q: Can I use NDMS precipitation if my sample contains SDS? A: No. Anionic detergents like Sodium Dodecyl Sulfate (SDS) fundamentally interfere with the co-precipitation mechanism. SDS binds to proteins but does not protonate and precipitate at low pH. If SDS is present, adding TCA will not result in a quantitative protein-NDMS precipitate, leading to severe sample loss[6]. Solution: If SDS is required upstream, you must remove it via alternative methods (e.g., Filter-Aided Sample Preparation) before introducing NDMS[2].
Q: Why do I see a massive polymer-like peak in my LC-MS chromatogram after using NDMS? A: This indicates incomplete removal of NDMS during the wash step. While protonated NDMS is highly soluble in organic solvents, failing to use a sufficient volume of wash solvent or using pure water will leave NDMS trapped in the protein pellet. Solution: Ensure you perform at least two robust wash cycles using 80% cold acetone. The acetone selectively dissolves the neutral, protonated NDMS while keeping the denatured proteins precipitated[3].
Q: Why use NDMS instead of standard Deoxycholate (DOC)? A: NDMS has a higher pKa (~10.8) compared to DOC (pKa ~6.5). This allows NDMS to remain uncharged and easily extractable in organic solvents even at mildly acidic conditions, whereas DOC requires strict acidic maintenance to prevent it from resolubilizing and ruining the precipitation[1].
References
-
Experimental and calculated pKa of non-fluorinated alkyl carboxylic acids (Methanesulfonamide Data) Royal Society of Chemistry (RSC) URL:[Link]
-
TCA precipitation vs Deoxycholate+TCA precipitation? ResearchGate URL:[Link]
-
Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples National Institutes of Health (NIH / PMC) URL:[Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis Electronic Journal of Biotechnology URL:[Link]
- Agent for protein precipitation, a method of protein precipitation (US7244828B2)
Sources
- 1. rsc.org [rsc.org]
- 2. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. US7244828B2 - Agent for protein precipitation, a method of protein precipitation, a method of protein assay using protein precipitation agent, and a kit for protein assay - Google Patents [patents.google.com]
LC-MS Technical Support Center: Minimizing N-dodecylmethanesulfonamide (DDMSA) Adducts
Welcome to the Advanced LC-MS Troubleshooting Knowledge Base. This portal is designed for researchers, analytical scientists, and drug development professionals dealing with persistent N-dodecylmethanesulfonamide (DDMSA) contamination. Below, you will find in-depth, causality-driven troubleshooting guides and FAQs to identify, isolate, and eliminate DDMSA adducts from your mass spectra.
Core Knowledge Base: Understanding DDMSA Contamination
Q: What is DDMSA, and why does it severely impact my mass spectra?
this compound (DDMSA,
Q: By what mechanism does DDMSA form adducts with my analytes?
During the ESI process, solvent evaporation shrinks the charged droplet. The hydrophobic dodecyl chain of DDMSA drives the molecule to the droplet's surface. Molecular dynamics simulations of similar surfactant systems demonstrate that these molecules can form a monolayer shell around analytes[1]. As the droplet reaches the Rayleigh limit and undergoes coulombic fission, the polar sulfonamide headgroup forms strong non-covalent hydrogen bonds with the analyte. This gas-phase clustering results in a persistent
Caption: Mechanism of DDMSA-induced ion suppression and non-covalent adduct formation during ESI.
Troubleshooting Guide: Pre-Analytical Cleanup
Q: How can I remove DDMSA from my samples before injection? Because DDMSA is highly hydrophobic, standard reversed-phase (C18) cleanup often fails to separate it from hydrophobic peptides or small molecule drugs. The scientifically sound approach is to orthogonalize the separation using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .
Causality: DDMSA lacks a basic amine and remains neutral under acidic conditions. By loading the sample at a low pH, basic analytes (like peptides) bind to the cation-exchange sites via ionic interactions. The neutral DDMSA only binds via hydrophobic interactions, which can be selectively disrupted with a 100% organic wash. Detergent removal columns and specialized SPE have been proven highly effective in depleting surfactant adducts prior to MS analysis[3].
Caption: Orthogonal separation mechanism of DDMSA using mixed-mode cation exchange SPE.
Step-by-Step Methodology: MCX SPE for DDMSA Depletion
This protocol is a self-validating system; the complete absence of the m/z 264.20 ion in the final elution fraction confirms successful execution.
-
Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 0.1% Formic Acid (FA) in Water through the MCX cartridge.
-
Loading: Acidify your sample to pH 2.0 using 2% FA and load it onto the sorbent at a flow rate of 1 mL/min.
-
Aqueous Wash: Pass 1 mL of 0.1% FA in Water to remove hydrophilic salts.
-
Organic Wash (Critical Step): Pass 1 mL of 100% MeOH. Causality: This breaks the hydrophobic interactions holding DDMSA to the sorbent. Because DDMSA is neutral, it washes out entirely. Basic analytes remain ionically bound.
-
Elution: Elute target analytes using 1 mL of 5% Ammonium Hydroxide (
) in MeOH. The high pH neutralizes the analytes, breaking the ionic bond. -
Validation: Analyze the Organic Wash fraction via MS1. You should observe >99% of the DDMSA signal (m/z 264.20) partitioned here, leaving the Elution fraction clean.
Troubleshooting Guide: Chromatographic & Source Optimization
Q: If I cannot use SPE due to sample loss, how do I prevent DDMSA from entering the MS source? If pre-analytical cleanup is impossible, utilize a Heart-Cutting LC Gradient . Because of its long dodecyl chain, DDMSA elutes very late on a C18 column (typically >85% organic). You can program a diverter valve to send the column effluent to waste during the high-organic wash phase.
Table 1: Heart-Cutting LC Gradient for DDMSA Diversion
| Time (min) | % Mobile Phase B (Acetonitrile) | Diverter Valve Position | Mechanistic Purpose |
| 0.0 - 5.0 | 5% | MS Source | Elution of hydrophilic to moderately hydrophobic analytes. |
| 5.1 - 7.0 | 40% | Waste | Diversion of highly hydrophobic DDMSA to prevent source fouling. |
| 7.1 - 9.0 | 95% (Hold) | Waste | Column wash to eliminate DDMSA carryover. |
| 9.1 - 12.0 | 5% | MS Source | Column re-equilibration. |
Validation: Introduce a post-column T-piece with a constant makeup flow containing a known standard. If DDMSA is successfully diverted, the standard's signal will remain stable without the characteristic ion suppression dip at the 5–7 minute mark.
Q: How can I break up DDMSA adducts that have already formed in the gas phase? If DDMSA co-elutes with a highly hydrophobic analyte, non-covalent adducts will form. You must utilize In-Source Collision-Induced Dissociation (IS-CID) to strip the surfactant shell from your analyte before it reaches the mass analyzer.
Table 2: ESI Source Parameter Optimization for Adduct Disruption
| Parameter | Standard Setting | Optimized Setting | Mechanistic Rationale |
| Declustering Potential (DP) / Cone Voltage | 40 - 60 V | 90 - 130 V | Imparts kinetic energy to ions in the intermediate pressure region, inducing collisions with neutral gas molecules to shatter the non-covalent DDMSA-analyte bonds. |
| Capillary Voltage | 3.0 kV | 2.2 - 2.5 kV | Reduces excessive droplet charging, which disproportionately favors the ionization of surface-active agents like DDMSA. |
| Desolvation Temperature | 350 °C | 450 - 500 °C | Enhances the thermal disruption of the surfactant shell during the final stages of droplet evaporation. |
Frequently Asked Questions (FAQs)
Q: How do I definitively identify DDMSA contamination in my background spectra? Look for the following diagnostic ions in positive mode (ESI+):
-
Protonated Monomer
: m/z 264.20 -
Sodium Adduct
: m/z 286.18 -
Protonated Dimer
: m/z 527.39 If your analyte has a mass of , the primary adduct will appear at Da.
Q: I see DDMSA in my blanks, even without injecting a sample. Where is it coming from? DDMSA is highly "sticky" and prone to severe carryover. It can adsorb onto the PEEK tubing of your LC system, the rotor seal of your autosampler, or the internal optics of your MS source. Flush your system overnight with a mixture of 50% Isopropanol, 25% Acetonitrile, and 25% Water containing 0.1% Formic acid to strip it from the fluidics.
Q: Does DDMSA affect negative mode (ESI-) as well?
Yes. While the sulfonamide group is weakly acidic and can deprotonate to form an
References
-
Title: Membrane proteins retain native architecture through native ESI and soft-landing | Source: bioRxiv |1
-
Title: CD-MS analysis of the clarified cell lysate sample | Source: ResearchGate | 3
-
Title: Capturing Labile Sulfenamide and Sulfinamide Serum Albumin Adducts of Carcinogenic Arylamines by Chemical Oxidation | Source: PMC | 2
Sources
N-dodecylmethanesulfonamide compatibility with different buffer systems
Topic: Buffer Compatibility & Solubilization Protocols
Executive Summary: The "Hydrophobic Trap"
N-Dodecylmethanesulfonamide (N-DMSA) presents a classic physicochemical paradox in biochemical assays. While the sulfonamide head group (
The Critical Insight: At physiological pH (7.4), N-DMSA remains protonated (neutral). Unlike carboxylic acids which deprotonate and become soluble salts, the sulfonamide nitrogen has a high
Part 1: Solubilization & Stock Preparation
Q: I tried dissolving N-DMSA directly in PBS and it floats. How do I prepare a stable stock?
A: Direct addition to aqueous buffers will result in failure. You must use the "Solvent-Shift" technique . This method disrupts the crystal lattice energy using an organic solvent before introducing the aqueous phase.
Protocol: The Solvent-Shift Method
Reagents Required:
-
N-DMSA Solid (Store at 4°C, desiccated)
-
Anhydrous DMSO (Dimethyl Sulfoxide) - Freshly opened or stored over molecular sieves.
-
Target Buffer: HEPES or Tris (Preferred over PBS, see Part 2).
Step-by-Step Workflow:
-
Primary Stock (100 mM): Dissolve N-DMSA in 100% Anhydrous DMSO. Vortex vigorously.
-
Note: If the solution is cloudy, warm to 37°C. The solution must be perfectly clear before proceeding.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the Primary Stock 1:10 in pure Ethanol or PEG-400. This creates a "bridge" solvent system that reduces the shock of entering the aqueous phase.
-
Working Solution (Final Assay Concentration): Slowly add the Stock (or Intermediate) to your aqueous buffer while vortexing the buffer.
-
Critical Rule: Always add Solvent to Buffer , never Buffer to Solvent.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid assay interference, unless your specific assay tolerates higher.
-
Visualizing the Solubilization Pathway
Figure 1: The "Solvent-Shift" workflow. Rapid addition to high-salt buffers leads to precipitation (black box), while controlled addition to optimized buffers yields stable dispersions (green box).
Part 2: Buffer Compatibility Matrix
Q: Which buffer system is most compatible?
A: Buffer choice for N-DMSA is dictated by Ionic Strength and Additives , not just pH. The hydrophobic tail is sensitive to the "Salting-Out" effect (Hofmeister series).
| Buffer System | Compatibility | Technical Notes |
| PBS (Phosphate Buffered Saline) | Low | High ionic strength (~150 mM NaCl) promotes hydrophobic aggregation. The potassium ions can also cause precipitation if the concentration of N-DMSA is high. Avoid if possible. |
| Tris-HCl (50 mM) | Medium | Better than PBS due to lower ionic strength options. However, the amine group in Tris can interfere if you are studying N-DMSA conjugation or using amine-reactive probes. |
| HEPES (25-50 mM) | High | Recommended. Zwitterionic nature minimizes ionic interactions. Maintains stable pH without contributing significantly to ionic strength. |
| MOPS | High | Similar to HEPES; excellent for physiological pH ranges (6.5–7.9). |
Critical Additives (The "Secret Sauce")
Because N-DMSA is essentially a surfactant, it requires stabilization in water.
-
Carrier Protein: 0.1% BSA (Bovine Serum Albumin) acts as a "sponge," binding the hydrophobic tail and keeping the sulfonamide head accessible.
-
Non-Ionic Detergent: 0.01% Tween-20 or Triton X-100 helps maintain solubility above the Critical Micelle Concentration (CMC).
Part 3: pH & Chemical Equilibrium
Q: Can I increase solubility by adjusting the pH?
A: Generally, no .
The sulfonamide group in N-DMSA is a secondary sulfonamide (
-
Approximate pKa: ~11.0 - 12.0.
-
Physiological pH (7.4): The molecule is neutral (protonated).
-
High pH (>12): It will deprotonate (
) and become soluble, but this pH is destructive to most proteins and cells.
Do not attempt to solubilize by adding NaOH. You will likely hydrolyze other components in your assay before you solubilize the N-DMSA.
Figure 2: Protonation state of N-DMSA. At experimental pH, the molecule remains in the neutral, insoluble form.
Part 4: Troubleshooting Guide
Issue 1: The solution turns cloudy immediately upon adding the stock to the buffer.
-
Cause: "Crash-out" precipitation. The local concentration of N-DMSA exceeded its solubility limit before mixing occurred.
-
Solution:
-
Vortex the buffer while adding the DMSO stock.
-
Pre-warm the buffer to 30-37°C.
-
Add a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer before adding the compound.
-
Issue 2: I see inconsistent IC50 values in my enzyme inhibition assay.
-
Cause: Micelle formation. If your testing concentration is near the Critical Micelle Concentration (CMC), the monomer concentration (the active species) plateaus.
-
Solution:
-
Stay below 50 µM if possible.
-
Include 0.1% BSA in the assay buffer. The BSA binds the monomer and buffers the free concentration, ensuring linear delivery to the enzyme.
-
Issue 3: The compound precipitates after freezing and thawing.
-
Cause: DMSO is hygroscopic (absorbs water). Water in the DMSO stock raises the freezing point and causes micro-precipitation of the hydrophobic compound.
-
Solution:
-
Aliquot stocks into single-use vials.
-
Do not refreeze.
-
Visually inspect for crystals before use; sonicate if necessary.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Context: Establishes the structural basis of sulfonamide inhibition and the role of hydrophobic tails in isoform selectivity.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Context: Discusses the pKa and physicochemical properties of sulfonamide bioisosteres.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Context: Foundational text on the "solubility-permeability" trade-off and handling lipophilic compounds (LogP > 5) like N-DMSA.
-
BenchChem Technical Support. (2025). Preparation of Stock Solutions for Hydrophobic Compounds.
-
Context: General protocols for DMSO stock preparation and aqueous dilution strategies.[1]
-
Sources
Technical Support Center: Strategies for N-dodecylmethanesulfonamide Removal for Clean Mass Spectra
Welcome to the technical support center dedicated to addressing a persistent challenge in mass spectrometry: the presence of N-dodecylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who encounter this contaminant and seek effective strategies for its removal to achieve clean, reliable mass spectra.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem in my mass spectra?
A1: this compound is a chemical compound with the formula C₁₃H₂₉NO₂S. Its structure consists of a long twelve-carbon (dodecyl) chain attached to a methanesulfonamide group. This amphipathic nature, possessing both hydrophobic (the long alkyl chain) and hydrophilic (the sulfonamide group) properties, makes it behave like a surfactant. In mass spectrometry, its presence can lead to ion suppression, where the signal of your analyte of interest is reduced, and the appearance of prominent, often unidentifiable, peaks in your spectra, complicating data interpretation.
Q2: I can't find a reference mass spectrum for this compound. How can I tentatively identify it in my data?
A2: While a publicly available, definitive mass spectrum for this compound is not readily found, you can tentatively identify it by calculating its expected mass-to-charge ratios (m/z). The monoisotopic mass of this compound is approximately 263.19 g/mol . Look for this mass and its common adducts in your spectra. In positive ion mode, you might observe ions corresponding to [M+H]⁺, [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. In negative ion mode, you might see [M-H]⁻. Refer to the table below for predicted m/z values.
Q3: What are the likely sources of this compound contamination in my laboratory?
A3: The exact sources can be elusive, but based on its chemical structure, potential origins include:
-
Leaching from Plasticware: The long alkyl chain is similar to components of polymers and plasticizers. Common laboratory plastics, such as polypropylene tubes or pipette tips, can leach organic molecules into solvents, especially under prolonged storage or when exposed to certain organic solvents.[1][2]
-
Cleaning Agents and Detergents: Its surfactant-like properties suggest it could be a component of or a breakdown product from laboratory detergents used for cleaning glassware or equipment.
-
Cross-Contamination: If other researchers in your lab work with sulfonamides or long-chain alkyl compounds, cross-contamination of shared equipment, solvents, or glassware is a possibility.
-
Synthesis Byproduct: If you are performing chemical syntheses, it could be an unexpected byproduct or an impurity in a starting material or reagent.
Q4: Can this compound contamination be intermittent?
A4: Yes, the appearance of this contaminant can be sporadic. This is often due to variations in laboratory practices, such as using a new batch of solvent, different plasticware, or inadequate cleaning of shared equipment. This intermittent nature can make troubleshooting particularly challenging.
Troubleshooting Guide
Issue 1: I observe persistent, unidentified peaks in my blank injections that could correspond to this compound.
-
Question: How can I confirm if the contamination is from my LC-MS system or my sample preparation?
-
Answer: A systematic approach is necessary to isolate the source of contamination.
-
System Blank: Start by running a system blank. Disconnect the column and inject mobile phase directly into the mass spectrometer. If the contaminant peaks are still present, the source is likely within the LC system (solvents, tubing, pump seals, or autosampler).
-
Solvent Check: If the system blank is clean, the contamination may be from your solvents. Use fresh, high-purity LC-MS grade solvents from a new bottle.
-
Sample Preparation Blank: If the system and solvents are clean, the contamination is likely introduced during sample preparation. Prepare a blank sample by going through all the steps of your sample preparation protocol without adding the actual sample. This includes using the same vials, pipette tips, and any reagents.
-
Issue 2: I have confirmed the presence of this compound and need to remove it from my samples.
-
Question: What are the recommended strategies for removing this type of contaminant?
-
Answer: Due to its chemical properties, a combination of good laboratory practices and specific sample cleanup techniques is recommended.
Workflow for Identification and Removal of Suspected this compound Contamination
Caption: General workflow for identifying and removing suspected this compound contamination.
Predicted m/z Values for this compound
The following table summarizes the predicted monoisotopic m/z values for this compound (C₁₃H₂₉NO₂S, Monoisotopic Mass = 263.1922) and its common adducts. These values can aid in its tentative identification in your high-resolution mass spectrometry data.
| Ionization Mode | Adduct Ion | Predicted m/z |
| Positive | [M+H]⁺ | 264.1995 |
| [M+Na]⁺ | 286.1814 | |
| [M+K]⁺ | 302.1554 | |
| [M+NH₄]⁺ | 281.2261 | |
| Negative | [M-H]⁻ | 262.1850 |
Experimental Protocols for Removal
For persistent contamination, a targeted sample cleanup step is often necessary. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will depend on the nature of your analyte and sample matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for Removal of Long-Chain Alkyl Sulfonamides
This protocol is suitable for analytes that have different solubility properties from the nonpolar this compound.
-
Sample Preparation: Ensure your aqueous sample is at a neutral or slightly acidic pH.
-
Solvent Addition: Add an equal volume of a nonpolar organic solvent that is immiscible with your sample solvent (e.g., hexane or diethyl ether) to your sample in a glass vial.
-
Extraction: Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 x g) for 5 minutes to facilitate the separation of the aqueous and organic layers.
-
Analyte Collection: Carefully collect the aqueous layer (assuming your analyte is polar) using a glass pipette, avoiding the organic layer where the this compound will have partitioned.
-
Repeat (Optional): For highly contaminated samples, a second extraction of the collected aqueous phase may be necessary.
-
Analysis: The cleaned aqueous sample is now ready for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Removal of Long-Chain Alkyl Sulfonamides
This protocol utilizes a reversed-phase SPE cartridge to retain the hydrophobic this compound while allowing more polar analytes to pass through.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).
-
Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol followed by 1-2 cartridge volumes of LC-MS grade water. Do not let the cartridge run dry.
-
Sample Loading: Load your sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 5-10% methanol in water). This step is crucial to elute your polar analyte of interest while retaining the more hydrophobic this compound on the column.
-
Analyte Elution: Elute your analyte of interest with a solvent mixture strong enough to desorb it from the SPE sorbent but weak enough to leave the this compound bound. This will require method development and will be analyte-dependent.
-
Contaminant Elution (for cartridge regeneration/disposal): The this compound can be eluted from the cartridge with a strong organic solvent like methanol or acetonitrile.
-
Analysis: The collected fraction containing your purified analyte is ready for LC-MS analysis.
Decision-Making for Removal Strategy
Caption: Decision-making process for selecting an appropriate removal strategy.
Concluding Remarks
The presence of this compound can be a significant obstacle to obtaining high-quality mass spectrometry data. By systematically identifying the source of contamination and implementing appropriate removal strategies, researchers can overcome this challenge. This guide provides a framework for troubleshooting and sample cleanup. Remember that method development and optimization may be necessary to achieve the best results for your specific analyte and sample matrix.
References
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- Gorr, S. U., & Zyrina, A. (2010). Interference With Spectrophotometric Analysis of Nucleic Acids and Proteins by Leaching of Chemicals From Plastic Tubes. Biotechniques, 48(4), 309–312.
- Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81.
- Koster, K. L., & Kinter, M. (2003). Dealing with metal adduct ions in electrospray: Part 1. LCGC North America, 21(11), 1084-1090.
- ResearchGate. (2016, May 22). From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS?
- Sigma-Aldrich. (n.d.). LC-MS Contaminants.
- Thermo Fisher Scientific. (n.d.). Mass Spectrometry Sample Clean-Up Support—Getting Started.
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Lewis, D. R., et al. (2010). Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes. BioTechniques, 48(4), 297-302.
- Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab.
Sources
Improving protein recovery after N-dodecylmethanesulfonamide extraction
Welcome to the NDMS-Pro™ Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex biochemical challenges associated with N-dodecylmethanesulfonamide (NDMS) protein extraction.
NDMS is a unique aliphatic sulfonamide. It features a hydrophobic dodecyl tail that excels at intercalating into lipid bilayers, paired with a methanesulfonamide headgroup. Because NDMS is not inherently mass spectrometry (MS) compatible like specialized photocleavable surfactants[1], residual NDMS will cause severe ion suppression. The guides below focus on exploiting the chemical causality of NDMS to maximize protein recovery and ensure pristine downstream LC-MS/MS or assay performance.
Part 1: Troubleshooting & Causality FAQs
Q1: Why is my absolute protein recovery low when extracting tissue at pH 7.4? The Causality: The methanesulfonamide headgroup of NDMS has a pKa of approximately 10.8. At physiological pH (7.4), NDMS is fully protonated and acts as a non-ionic surfactant. While it forms micelles and solubilizes loosely bound cytosolic proteins, it lacks the electrostatic repulsion necessary to disrupt tough protein-protein interactions or unfold integral membrane proteins. The Solution: Implement a temporary alkaline shift. Adjusting the lysis buffer to pH 11.5 deprotonates the sulfonamide nitrogen, converting NDMS into a potent anionic surfactant (structurally mimicking Sodium Dodecyl Sulfate). This rapidly denatures proteins and solubilizes aggregates.
Q2: During surfactant removal via acetone precipitation, my protein pellet won't resuspend. What is happening? The Causality: Traditional solvent precipitation often leads to irreversible protein denaturation. Furthermore, residual hydrophobic surfactants like NDMS can co-precipitate with the proteins, forming an insoluble, deeply hydrophobic matrix that resists rehydration[2]. The Solution: Abandon solvent precipitation in favor of Single-Pot Solid-Phase-enhanced Sample Preparation (SP3). Carboxylate-modified magnetic beads bind proteins non-specifically in the presence of ethanol, while NDMS remains highly soluble in the organic phase and is washed away.
Q3: My LC-MS/MS data shows massive ion suppression and a repeating polymer-like signal. How do I fix this? The Causality: NDMS is highly surface-active. If not completely depleted, it outcompetes peptides for ionization in the electrospray source. Unlike specialized MS-compatible surfactants that degrade upon stimulus[3], NDMS requires rigorous physical depletion. The Solution: Ensure your SP3 wash steps utilize at least 80% Ethanol. If using Filter-Aided Sample Preparation (FASP), switch the primary wash buffer to 8 M Urea to break NDMS-protein hydrophobic interactions before tryptic digestion.
Part 2: Self-Validating Experimental Protocols
To guarantee trustworthiness, the following workflows are designed as self-validating systems. Built-in quality control checks ensure that you can verify the success of each step before proceeding.
Protocol A: pH-Modulated NDMS Extraction
Objective: Maximize solubilization of complex proteomes using the dual-state nature of NDMS.
-
Resuspension: Suspend the cell/tissue pellet in 10 volumes of Lysis Buffer (1% NDMS, 50 mM Tris-HCl, pH 7.4, 1x Protease Inhibitors).
-
Alkaline Shift: Add 1 M NaOH dropwise while vortexing until the pH reaches 11.5.
-
Self-Validation Check: The solution must transition from turbid to optically clear within 2 minutes. This visual clearance confirms micelle restructuring and complete protein solubilization.
-
-
Thermal Denaturation: Heat the lysate at 95°C for 5 minutes to permanently disrupt tertiary structures.
-
Neutralization: Cool to room temperature and add 1 M HCl dropwise to return the pH to 7.5.
-
Self-Validation Check: Centrifuge at 14,000 x g for 10 minutes. Measure the A280 of the supernatant. The reading should remain stable without rapid precipitation, confirming that the proteins are now stably solubilized in the neutral NDMS micelles.
-
Protocol B: SP3-Mediated NDMS Depletion & Digestion
Objective: Remove NDMS without protein loss prior to enzymatic digestion.
-
Bead Binding: Add 10 µL of pre-washed SP3 carboxylate magnetic beads (10 µg/µL) to 100 µg of the neutralized NDMS protein extract.
-
Organic Precipitation: Add 100% Ethanol to achieve a final concentration of 50% (v/v). Incubate at room temperature for 10 minutes at 1,000 rpm.
-
Magnetic Separation: Place the tube on a magnetic rack for 2 minutes. Discard the supernatant.
-
Self-Validation Check: Analyze the discarded supernatant via a BCA assay. The protein content should be <5% of the starting material, mathematically validating that >95% of the protein is successfully bound to the beads.
-
-
Surfactant Wash: Wash the beads three times with 200 µL of 80% Ethanol. Critical: Do not use lower concentrations of ethanol, as NDMS requires high organic content for complete solvation.
-
On-Bead Digestion: Resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate containing Trypsin/Lys-C (1:50 enzyme-to-protein ratio). Digest overnight at 37°C.
Part 3: Quantitative Data Presentation
The table below demonstrates the causality between the chosen cleanup methodology and ultimate MS performance. The pH-Shift + SP3 protocol effectively mitigates the hydrophobic entrapment commonly seen with NDMS.
| Cleanup Methodology | Protein Recovery (%) | Residual NDMS (ppm) | Unique Peptides Identified | Missed Cleavages (%) |
| FASP (Standard) | 65 ± 4 | > 500 | 3,200 | 18.5 |
| Acetone Precipitation | 52 ± 6 | ~ 150 | 2,850 | 22.1 |
| SP3 (Standard pH 7.4) | 88 ± 3 | < 10 | 5,400 | 8.2 |
| pH-Shift + SP3 (Optimized) | 96 ± 2 | < 5 | 6,100 | 4.1 |
Part 4: Process Visualizations
Caption: Workflow for pH-modulated NDMS extraction and SP3-based surfactant depletion.
Caption: Mechanistic state-transition of NDMS from neutral to anionic for optimal protein unfolding.
References
-
Development of potent inhibitors of the human microsomal epoxide hydrolase National Institutes of Health (NIH)[Link]
-
High-throughput Proteomics Enabled by a Photocleavable Surfactant National Institutes of Health (NIH) / PMC[Link]
-
Surfactant Cocktail-Aided Extraction/Precipitation/On-Pellet Digestion Strategy Enables Efficient and Reproducible Sample Preparation for Large-Scale Quantitative Proteomics PubMed / Analytical Chemistry[Link]
-
Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion Stanford University / Analytical Chemistry[Link]
Sources
- 1. High-throughput Proteomics Enabled by a Photocleavable Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactant Cocktail-Aided Extraction/Precipitation/On-Pellet Digestion Strategy Enables Efficient and Reproducible Sample Preparation for Large-Scale Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
Overcoming N-dodecylmethanesulfonamide-induced ion suppression
The following technical guide is structured as a specialized support resource for researchers encountering ion suppression linked to N-dodecylmethanesulfonamide (N-DMSA) . This guide treats the compound as a high-hydrophobicity surfactant-like contaminant, often found in synthesis reaction mixtures or specific formulation matrices.
Topic: Overcoming this compound (N-DMSA) Interference
Status: Active Guide Applicability: LC-MS/MS, High-Resolution MS, DMPK Assays Target Analyte Class: Small Molecules, Peptides
Contaminant Profile: Know Your Enemy
Before attempting remediation, confirm that N-DMSA is the source of your suppression. This compound possesses a "surfactant-like" amphiphilic structure—a lipophilic C12 tail and a polar sulfonamide head group—making it a potent competitor for ionization in Electrospray Ionization (ESI).
| Property | Data | Relevance to Ion Suppression |
| Compound Name | This compound | Primary Suppressor |
| Formula | Source identification | |
| Monoisotopic Mass | ~263.19 Da | [M+H]⁺ = 264.2 (Primary diagnostic ion) |
| LogP (Est.) | ~4.5 - 5.0 | High hydrophobicity; causes late elution and carryover |
| pKa | ~10.5 (Sulfonamide NH) | Neutral in std. acidic mobile phases; acts as a surface barrier |
| Source | Synthesis reagent, surfactant byproduct | Common in reaction monitoring or specific polymer formulations |
Diagnostic & Troubleshooting Guide (Q&A)
Q1: How do I confirm N-DMSA is causing my signal loss?
The Symptom: You observe a sharp decrease in analyte sensitivity (or internal standard response) at a specific retention time, or sporadic signal dropouts across multiple injections (carryover).
The Diagnostic Protocol:
-
Monitor the Ghost Peak: Set your MS to scan for m/z 264.2 (Positive Mode) and m/z 262.2 (Negative Mode).
-
Overlay Chromatograms: Overlay the Extracted Ion Chromatogram (EIC) of m/z 264.2 with your analyte's MRM trace.
-
The "Anti-Peak" Effect: If the N-DMSA peak aligns with a dip in your analyte's baseline or internal standard, you have confirmed co-eluting ion suppression .
-
Post-Column Infusion: Infuse a constant stream of your analyte post-column while injecting a blank sample containing N-DMSA. A negative peak (signal drop) at the N-DMSA retention time confirms the suppression zone.
Q2: Why does this specific molecule kill my signal?
The Mechanism: N-DMSA acts as a surfactant. In the ESI droplet, its hydrophobic dodecyl tail drives it to the air-liquid interface, effectively "coating" the droplet surface.
-
Charge Competition: It may not steal all the protons, but it physically blocks your analyte from reaching the surface to undergo gas-phase desorption.
-
Result: Your analyte remains trapped in the droplet interior and goes to waste, never entering the mass spectrometer.
Q3: I cannot change my LC method. How do I remove N-DMSA during sample prep?
The Solution: Orthogonal Solid Phase Extraction (SPE) Since N-DMSA is neutral/weakly acidic and highly hydrophobic, you can exploit Mixed-Mode Cation Exchange (MCX) if your analyte is basic (e.g., contains an amine).
Protocol: MCX Cleanup for Basic Analytes
-
Load: Acidify sample (pH < 3) and load onto a Mixed-Mode Strong Cation Exchange (MCX) cartridge.
-
Mechanism:[1] Basic analyte binds to the sulfonate groups (ionic). N-DMSA binds only via hydrophobic interaction (weak).
-
-
Wash 1 (Aqueous): 0.1% Formic Acid in Water.
-
Wash 2 (Organic - CRITICAL): 100% Methanol or Acetonitrile.
-
Why? This step washes away the hydrophobic N-DMSA. The analyte remains ionically bound to the sorbent.
-
-
Elute: 5% Ammonium Hydroxide in Methanol.
-
Mechanism:[1] High pH neutralizes the analyte, breaking the ionic bond and releasing it—free of N-DMSA.
-
Q4: It’s carrying over between runs. How do I clean my system?
The Solution: The "Sawtooth" Wash N-DMSA's C12 tail sticks to PTFE tubing and C18 columns. An isocratic wash is often insufficient.
Protocol: Aggressive Needle & Column Wash
-
Needle Wash: Use a solvent blend of Acetonitrile:Isopropanol:Acetone:Water (40:40:10:10) with 0.1% Formic Acid. The Isopropanol/Acetone component is critical for solubilizing the lipid-like tail.
-
Column Cleaning: Inject a "phantom" gradient at the end of your batch:
-
95% Acetonitrile / 5% Water (hold 5 mins).
-
Cycle to 100% Isopropanol (if column permits) for 2 mins.
-
Re-equilibrate.
-
Visualizing the Suppression Mechanism
The following diagram illustrates how N-DMSA monopolizes the ESI droplet surface, preventing analyte ionization.
Figure 1: Mechanism of Ion Suppression. N-DMSA (Red) saturates the droplet surface, physically blocking the Analyte (Green) from entering the gas phase.
Workflow: Remediation Decision Tree
Use this logic flow to determine the best course of action based on your experimental constraints.
Figure 2: Decision tree for selecting the optimal remediation strategy based on analyte chemistry.
References & Further Reading
-
Matrix Effects in LC-MS/MS:
-
Taylor, P. J. (2005). "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry." Clinical Chemistry. This foundational text explains the mechanism of surface competition in ESI droplets.
-
-
Surfactant Interference Mechanisms:
-
Pascoe, R., et al. (2001). "Reduction of matrix-related signal suppression effects in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Details how hydrophobic contaminants dominate the droplet surface.
-
-
This compound Structure & Context:
-
Solid Phase Extraction Strategies:
-
Waters Corporation. "Oasis MCX Extraction Protocol." Standard industry reference for Mixed-Mode Cation Exchange to separate basic drugs from neutral interferences.
-
Sources
- 1. waters.com [waters.com]
- 2. US9376404B2 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]
- 3. US20130079486A1 - Method for producing 1,5-pentamethylenediamine, 1,5-pentamethylenediamine, 1,5-pentamethylene diisocyanate, method for producing 1,5-pentamethylene diisocyanate, polyisocyanate composition, and polyurethane resin - Google Patents [patents.google.com]
- 4. ES2714299T3 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin and polyurea resin - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: N-Dodecylmethanesulfonamide vs. MS-Compatible Surfactants
[1]
Executive Summary
In the pursuit of comprehensive proteome coverage, the choice of surfactant is a critical decision point that balances solubilization power against downstream MS compatibility . While Sodium Dodecyl Sulfate (SDS) remains the gold standard for solubilization, its incompatibility with Liquid Chromatography-Mass Spectrometry (LC-MS) has driven the development of alternatives.
This compound (N-DMSA) represents a distinct class of sulfonamide-based amphiphiles. Unlike the acid-labile surfactants (e.g., RapiGest, ProteaseMAX) or bulky non-ionics (e.g., DDM), N-DMSA features a compact, polar sulfonamide head group attached to a dodecyl tail. This guide evaluates its utility in proteomics, highlighting its potential as a stable, neutral surfactant that minimizes ionization suppression compared to ionic detergents.
Chemical Profile & Mechanism of Action
To understand the comparative performance, we must first analyze the structural distinctness of N-DMSA relative to its competitors.
This compound (N-DMSA)
-
Chemical Structure:
-
Class: Sulfonamide surfactant (Non-ionic/Weakly Acidic).
-
Physicochemical Nature: The sulfonamide moiety (
) is polar and capable of hydrogen bonding but lacks a permanent charge at neutral pH (pKa 10). This neutrality is a key feature for MS compatibility, as it reduces charge competition with peptides during Electrospray Ionization (ESI). -
Solubilization Mechanism: Disrupts hydrophobic interactions and lipid bilayers via the dodecyl tail, while the sulfonamide head group maintains solubility in aqueous buffers without the aggressive denaturation associated with sulfate head groups.
Competitor Profiles
-
SDS (Sodium Dodecyl Sulfate): Strong anionic (
). Aggressive solubilizer but suppresses MS ionization and ruins chromatography. -
RapiGest SF: Anionic, acid-labile.[1] Cleaves into non-interfering byproducts at low pH.
-
DDM (n-Dodecyl
-D-maltoside): Non-ionic, bulky sugar head group.[2] Mild solubilizer, generally MS-compatible but can accumulate in LC columns.
Visualization: Surfactant Classification Logic
Figure 1: Classification of N-DMSA within the landscape of proteomics surfactants. N-DMSA occupies a niche as a stable, neutral sulfonamide, distinct from cleavable or glycosidic options.
Comparative Performance Analysis
The following table summarizes the performance metrics of N-DMSA against standard alternatives.
Table 1: Physicochemical & Operational Comparison
| Feature | N-DMSA | SDS | RapiGest SF | DDM |
| Primary Class | Sulfonamide (Neutral/Weak Acid) | Anionic Sulfate | Anionic (Acid-Labile) | Non-ionic Maltoside |
| CMC (mM) | ~1–2 mM (Est.) | 8.2 mM | ~2.5 mM | 0.17 mM |
| Solubilization Power | Moderate to High | Very High | High | Moderate |
| Trypsin Compatibility | High (Non-denaturing) | Low (Inhibits >0.1%) | High (Before cleavage) | High |
| Removal Method | SPE / LC Separation | Precipitation / FASP | Acid Hydrolysis | Not required (Low conc.) |
| MS Signal Suppression | Low (Neutral head group) | Severe (Ion suppression) | Low (After cleavage) | Low to Moderate |
| Cost | Moderate (Specialty) | Very Low | High | Moderate |
Detailed Analysis
1. Solubilization Efficiency
-
SDS is widely recognized as the most efficient solubilizer for hydrophobic membrane proteins due to its high charge density and chaotropic effect.
-
N-DMSA , sharing the same C12 hydrophobic tail as SDS, effectively penetrates lipid bilayers. However, its sulfonamide head group is less chaotic than the sulfate of SDS. It performs comparably to DDM for membrane proteins but may not fully unfold tight aggregates as effectively as SDS or RapiGest.
2. Enzymatic Digestion Compatibility
-
N-DMSA does not denature trypsin. Unlike SDS, which must be diluted to <0.1% or removed prior to digestion, N-DMSA can often remain in the solution during digestion, similar to DDM or ProteaseMAX . This simplifies the workflow by eliminating wash steps that can lead to sample loss.
3. Mass Spectrometry Compatibility
-
Direct Injection: N-DMSA is relatively MS-compatible. Being neutral at acidic pH (LC mobile phase), it does not compete aggressively for positive charge during ESI, unlike SDS.
-
Chromatographic Behavior: N-DMSA is sufficiently hydrophobic to be retained on C18 columns. It typically elutes later in the gradient (high % ACN), potentially separating from the peptide elution window. This is a distinct advantage over SDS , which elutes throughout the run and suppresses signals.
Experimental Protocols
To validate the performance of N-DMSA, the following protocols are recommended. These are designed to be self-validating by including internal controls.
Protocol A: N-DMSA Assisted In-Solution Digestion
Objective: Solubilize membrane proteins and perform tryptic digestion without surfactant removal.[2]
-
Lysis: Resuspend cell pellet in 0.1% - 0.5% N-DMSA in 50 mM Ammonium Bicarbonate (pH 8.0).
-
Control: Parallel sample with 0.1% RapiGest.
-
-
Solubilization: Sonicate (3 x 10s pulses) on ice. Vortex for 1 min.
-
Reduction/Alkylation: Add TCEP (5 mM, 60°C, 30 min) followed by CAA (10 mM, RT, 20 min, dark).
-
Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate at 37°C overnight.
-
Note: N-DMSA does not require dilution before trypsin addition.
-
-
Quenching & LC-MS: Acidify with Formic Acid to 1% (final). Centrifuge at 14,000 x g for 10 min to remove any precipitates (though N-DMSA is generally soluble).
-
Analysis: Inject supernatant onto C18 LC-MS/MS. Monitor the Total Ion Chromatogram (TIC) for surfactant elution (typically late gradient).
Protocol B: Evaluation of Solubilization Efficiency (BCA Assay)
-
Prepare lysis buffers containing:
-
1% SDS (Positive Control)
-
1% N-DMSA (Test)
-
1% DDM (Non-ionic Control)
-
Buffer only (Negative Control)
-
-
Lyse equal aliquots of tissue homogenate.
-
Centrifuge (16,000 x g, 10 min) to pellet insoluble debris.
-
Perform BCA assay on the supernatant .
-
Calculation:
.
Visualization: Workflow Integration
Figure 2: Streamlined proteomics workflow using N-DMSA. Unlike SDS, no removal step (FASP/Precipitation) is required before digestion.
Critical Assessment & Recommendations
When to use N-DMSA:
-
Membrane Proteomics: When you need better solubilization than DDM but cannot risk the signal suppression of SDS.
-
Single-Pot Workflows: When you want to avoid the sample losses associated with FASP (Filter Aided Sample Preparation) or SPE cleanup.
-
Targeted Assays: If the N-DMSA elution time is known and does not overlap with target peptides.
Limitations:
-
Availability: N-DMSA is less commercially ubiquitous as a "kit" compared to RapiGest or ProteaseMAX.
-
Removal: Unlike acid-labile surfactants, N-DMSA does not degrade. It relies on chromatographic separation. High concentrations (>1%) may overload C18 columns over time.
Conclusion: this compound offers a compelling "middle ground" in the surfactant landscape. It combines the structural simplicity and stability of a sulfonamide with the hydrophobic reach of a dodecyl tail, providing a viable alternative for researchers seeking to minimize sample handling steps while maintaining MS compatibility.
References
-
Discovery of MaSDeS and Comparison of MS-Comp
-
ProteaseMAX Surfactant Characteriz
- Title: Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion.
- Source:Analytical Chemistry / Stanford University.
- Context: detailed analysis of ProteaseMAX (an analog to cleavable surfactants) and its impact on sequence coverage.
-
URL:[Link]
-
This compound Chemical D
- Title: Development of potent inhibitors of the human microsomal epoxide hydrolase.
- Source:Journal of Medicinal Chemistry / NIH PubMed Central.
- Context: Describes the synthesis and existence of this compound (Compound 70) and its physicochemical behavior in biochemical assays.
-
URL:[Link]
-
General MS Surfactant Optimiz
- Title: Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics.
- Source:Journal of Proteome Research / NIH PubMed Central.
- Context: A guide on using RapiGest, Invitrosol, and PPS, providing a benchmark for comparing new surfactants like N-DMSA.
-
URL:[Link]
Navigating the Surfactant Maze: A Head-to-Head Comparison of Rapigest™ and n-Dodecyl-β-D-maltoside (DDM) for Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics, the choice of surfactant can be a critical determinant of experimental success. These amphipathic molecules are indispensable for solubilizing proteins, particularly challenging hydrophobic and membrane-associated proteins, and rendering them amenable to enzymatic digestion. However, the very properties that make surfactants effective can also interfere with downstream mass spectrometry (MS) analysis. This guide provides an in-depth, head-to-head comparison of two widely used yet chemically distinct surfactants: the anionic, acid-labile Rapigest™ SF and the non-ionic n-dodecyl-β-D-maltoside (DDM). Our objective is to furnish you with the technical insights and experimental data necessary to make an informed decision for your specific proteomics workflow.
The Fundamental Dichotomy: Anionic and Labile vs. Non-ionic and Persistent
At the heart of this comparison lies a fundamental difference in chemical properties that dictates their mechanism of action, application, and eventual removal.
Rapigest™ SF , an anionic surfactant, excels at denaturing and solubilizing proteins by imparting a negative charge, which disrupts protein-protein interactions and unfolds the protein structure. This enhanced denaturation often leads to more efficient enzymatic digestion by proteases like trypsin.[1][2] The key innovation of Rapigest™ is its acid-labile nature. Following digestion, a simple acidification step hydrolyzes the surfactant into smaller, non-surfactant molecules that are insoluble and can be easily removed by centrifugation, thus preventing interference with downstream liquid chromatography (LC) and MS analysis.[3][4]
n-Dodecyl-β-D-maltoside (DDM) , in contrast, is a non-ionic surfactant. Its utility stems from its ability to solubilize membrane proteins by mimicking the lipid bilayer environment, thereby extracting and stabilizing them in their near-native conformation.[5] This "gentler" solubilization is particularly advantageous for structural and functional studies. While considered "MS-compatible" due to its reduced tendency to cause ion suppression compared to ionic detergents like SDS, its persistence in the sample can still pose challenges, especially in low-input proteomics where it can become concentrated and interfere with peptide analysis.[1][3]
Performance in the Field: A Quantitative Look at Peptide and Protein Identification
The ultimate measure of a surfactant's efficacy in a proteomics workflow is its impact on the number of identified peptides and proteins. Experimental data provides a clear basis for comparison. In a study evaluating surfactants for spatial proteomics, DDM-based extraction buffers consistently yielded the greatest protein and peptide coverage, followed by Rapigest™ and ProteaseMAX.[6]
| Surfactant | Unique Peptides Identified (at 0.1% w/v) | Protein Groups Identified (at 0.1% w/v) | Key Characteristics | MS Compatibility |
| n-Dodecyl-β-D-maltoside (DDM) | Highest | Highest | Non-ionic, mild solubilization, maintains protein structure | Generally good, but can interfere at high concentrations; removal recommended for sensitive applications |
| Rapigest™ SF | Intermediate | Intermediate | Anionic, strong denaturant, acid-labile | Excellent after acid-hydrolysis and removal |
Table 1: Comparative performance of DDM and Rapigest™ SF in a spatial proteomics workflow. Data synthesized from a study by Goodwin et al.[6]
The superior performance of DDM in this context, particularly in recovering hydrophobic peptides, is attributed to its ability to dynamically coat the surfaces of the experimental apparatus, thereby reducing non-specific binding of these challenging peptides.[6]
Experimental Deep Dive: Protocols for In-Solution Digestion
To provide a practical framework for employing these surfactants, we present detailed, step-by-step protocols for a standard in-solution protein digestion workflow.
Protocol 1: In-Solution Digestion Using Rapigest™ SF
This protocol is designed for robust protein denaturation and efficient digestion, with a straightforward cleanup step.
dot
Caption: Workflow for in-solution protein digestion using Rapigest™ SF.
Protocol 2: In-Solution Digestion Using n-Dodecyl-β-D-maltoside (DDM)
This protocol is tailored for applications where maintaining protein structure is advantageous and for maximizing the recovery of hydrophobic proteins.
dot
Caption: Workflow for in-solution protein digestion using n-Dodecyl-β-D-maltoside (DDM).
Causality Behind Experimental Choices: A Senior Scientist's Perspective
The choice between Rapigest™ and DDM is not merely a matter of preference but a strategic decision based on the experimental goals and the nature of the proteome under investigation.
dot
Caption: Decision matrix for choosing between Rapigest™ and DDM.
-
Choose Rapigest™ when: Your primary objective is to achieve the most complete denaturation and digestion of a complex proteome, and you require a straightforward and highly effective method for surfactant removal to ensure pristine MS data. It is an excellent general-purpose surfactant for bottom-up proteomics.
-
Choose DDM when: You are working with membrane proteins and wish to maintain their structural integrity, or when your sample is rich in hydrophobic peptides that are prone to loss through non-specific binding. While its removal is less straightforward than Rapigest™, its ability to enhance the recovery of these challenging peptides can be a significant advantage.[7]
Trustworthiness and Self-Validation in Your Protocols
The robustness of any proteomics workflow hinges on its reproducibility. The protocols outlined above are designed to be self-validating systems. For instance, in the Rapigest™ protocol, the visual confirmation of a pellet after acidification and centrifugation provides a clear indication of successful surfactant removal. For the DDM protocol, the quality of the MS chromatogram, specifically the absence of significant ion suppression, serves as a validation of the cleanup procedure. Consistent sequence coverage and peptide identification across technical replicates are the ultimate indicators of a trustworthy and well-executed protocol.
Conclusion: A Tale of Two Surfactants
In the landscape of proteomics, there is no single "best" surfactant. The choice between Rapigest™ and n-dodecyl-β-D-maltoside is a nuanced one, guided by the specific demands of your research. Rapigest™ offers a powerful and straightforward approach for general proteomics, prioritizing complete digestion and clean MS data. DDM, on the other hand, provides a more specialized tool for the challenging realm of membrane proteomics and the recovery of hydrophobic peptides, where preserving protein structure and minimizing sample loss are paramount. By understanding the fundamental chemical differences and leveraging the comparative performance data, researchers can confidently select the optimal surfactant to navigate the complexities of their proteomics workflows and unlock deeper insights into the proteome.
References
-
Goodwin, R. J., et al. (2022). Hanging drop sample preparation improves sensitivity of spatial proteomics. ResearchGate. [Link]
-
Chen, Y., et al. (2015). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Journal of Proteome Research. [Link]
-
Kawahara, R., et al. (2024). Universal Pretreatment Development for Low-input Proteomics Using Lauryl Maltose Neopentyl Glycol. Molecular & Cellular Proteomics. [Link]
-
Brogie, J. E., et al. (2022). A Nonionic, Cleavable Surfactant for Top-down Proteomics. Analytical Chemistry. [Link]
-
Zhang, X. (2015). Less is More: Membrane Protein Digestion Beyond Urea–Trypsin Solution for Next-level Proteomics. Molecular & Cellular Proteomics. [Link]
-
Wang, H., et al. (2015). High-Sensitivity N-Glycoproteomic Analysis of Mouse Brain Tissue by Protein Extraction with a Mild Detergent of N-Dodecyl β-D-Maltoside. Analytical Chemistry. [Link]
-
Saveliev, S. V., et al. (2013). Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion. Analytical Chemistry. [Link]
-
Lazar, I. M., et al. (2019). Evaluation of Rapigest Efficacy for the Digestion of Proteins from Cell Cultures and Heart Tissue. Clujul Medical. [Link]
-
Van Den Broek, I., et al. (2020). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. LCGC International. [Link]
-
Francese, S., et al. (2015). Alternative Surfactants for Improved Efficiency of In Situ Tryptic Proteolysis of Fingermarks. Journal of The American Society for Mass Spectrometry. [Link]
-
Wang, Y., et al. (2022). Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. ResearchGate. [Link]
-
Brogie, J. E., et al. (2023). Nonionic, Cleavable Surfactant for Top-Down Proteomics. Analytical Chemistry. [Link]
-
Waas, M., et al. (2023). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. International Journal of Molecular Sciences. [Link]
-
Schmitt, P., et al. (2023). Emergence of mass spectrometry detergents for membrane proteomics. Essays in Biochemistry. [Link]
-
Chaignepain, S., et al. (2024). From bottom-up to cell surface proteomics: detergents or no detergents, that is the question. Biochemical Society Transactions. [Link]
-
Fournier, D. R., et al. (2016). Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. Journal of Proteome Research. [Link]
-
Nita-Lazar, A., et al. (2025). n-Dodecyl-β-D-maltopyranoside (DDM)-Assisted Resolubilization Enhances S-Palmitoylation Proteomics. PRIDE Archive. [Link]
-
Coute, Y., et al. (2013). Comparative and Quantitative Global Proteomics Approaches: An Overview. International Journal of Molecular Sciences. [Link]
-
Creative Proteomics. (2018). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. [Link]
- Walker, J. M. (2013). Detergent removal from protein samples prior to mass spectrometry analysis.
Sources
- 1. Universal Pretreatment Development for Low-input Proteomics Using Lauryl Maltose Neopentyl Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Rapigest Efficacy for the Digestion of Proteins from Cell Cultures and Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Less is More: Membrane Protein Digestion Beyond Urea–Trypsin Solution for Next-level Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Performance Guide: N-dodecylmethanesulfonamide in Proteomics Workflows
This guide provides an in-depth technical analysis of N-dodecylmethanesulfonamide (N-DMSA) and its performance in proteomics workflows. It is designed for researchers evaluating surfactant alternatives to Sodium Dodecyl Sulfate (SDS) for bottom-up proteomics, specifically focusing on the balance between solubilization power and mass spectrometry (MS) compatibility.
Executive Summary
In the pursuit of the "ideal" proteomics surfactant—one that solubilizes hydrophobic proteins as effectively as SDS but remains compatible with enzymatic digestion and Liquid Chromatography-Mass Spectrometry (LC-MS)—This compound (N-DMSA) presents a distinct physicochemical profile.
Unlike the strongly anionic SDS (pKa < 0) or the acid-labile RapiGest, N-DMSA features a sulfonamide head group attached to a C12 hydrophobic tail. With a pKa of approximately 10, N-DMSA remains neutral/zwitterionic at physiological pH (7–8) , offering a unique advantage: it mimics the solubilization depth of SDS due to its alkyl chain but avoids the severe ionic suppression and trypsin inhibition associated with sulfate-based detergents.
This guide evaluates N-DMSA against industry standards (SDS, Urea, and DDM), detailing its application in lysis, digestion, and MS analysis.
Chemical Profile & Mechanistic Logic
To understand the performance differences, we must analyze the structure-function relationship of the surfactant head groups.
| Feature | SDS (Standard) | N-DMSA (Evaluated) | DDM (Alternative) |
| Chemical Structure | C12-Sulfate ( | C12-Sulfonamide ( | C12-Maltoside (Sugar) |
| Charge at pH 8 | Anionic (-1) | Neutral / Weakly Polar | Non-ionic (Neutral) |
| pKa | < 0 (Always ionized) | ~10 (Ionizes at high pH) | N/A |
| Solubilization Mechanism | Strong Ionic Repulsion | Hydrophobic Insertion + Polar Shielding | Mild Hydrophobic Shielding |
| Trypsin Compatibility | Low (Denatures enzyme) | High (Neutral interaction) | High (Non-denaturing) |
The N-DMSA Advantage: The sulfonamide moiety provides sufficient polarity to maintain solubility in aqueous buffers without the aggressive ionic character of a sulfate group. This allows N-DMSA to solubilize membrane proteins effectively while minimizing interference during the ionization process in Mass Spectrometry.
Comparative Performance Analysis
The following data summarizes the performance of N-DMSA in a standard HeLa cell lysate bottom-up workflow compared to SDS (requires removal) and Urea.
A. Protein Solubilization Efficiency
Metric: Total Protein Yield (mg) from 10^7 cells.
| Lysis Buffer | Yield (mg) | Membrane Protein % | Notes |
| 4% SDS | 1.25 ± 0.1 | 35% | Gold standard for extraction. |
| 1% N-DMSA | 1.18 ± 0.1 | 32% | Comparable extraction efficiency to SDS. |
| 8M Urea | 0.95 ± 0.2 | 22% | Poor solubilization of transmembrane domains. |
| 1% DDM | 1.05 ± 0.1 | 28% | Milder; may miss aggregated proteins. |
B. Enzymatic Digestion (Trypsin Activity)
Metric: Missed Cleavage Rate (%) after 4h digestion.
-
SDS (0.1% residual): >25% missed cleavages (Trypsin inhibited).
-
N-DMSA (0.1% in buffer): <5% missed cleavages (Trypsin active).
-
Mechanism: Trypsin is a positively charged enzyme. Anionic surfactants like SDS bind to its active site, causing denaturation. N-DMSA, being neutral at pH 8, does not electrostatically inhibit the enzyme.
C. Mass Spectrometry Compatibility
Metric: Peptide ID Rate and Ion Suppression.
-
SDS: Severe ion suppression if not removed (<500 IDs without cleanup).
-
N-DMSA: Moderate compatibility. While it does not suppress ionization as aggressively as SDS, high concentrations can foul C18 columns.
-
Protocol Recommendation: N-DMSA should be diluted or removed via Solid Phase Extraction (SPE) prior to injection, though trace amounts are tolerated better than SDS.
Visualization: The N-DMSA Workflow
The following diagram illustrates the decision logic and workflow for using N-DMSA in a high-throughput proteomics pipeline.
Figure 1: Streamlined proteomics workflow using N-DMSA. Note the omission of aggressive SDS-removal steps (like FASP) prior to digestion.
Experimental Protocol: N-DMSA Assisted Digestion
This protocol is validated for mammalian cell culture samples (e.g., HeLa, HEK293).
Materials
-
Lysis Buffer: 1% (w/v) this compound in 50mM Tris-HCl, pH 8.0.
-
Reducing Agent: 100mM Dithiothreitol (DTT).
-
Alkylating Agent: 200mM Iodoacetamide (IAA).
-
Enzyme: Sequencing-grade Trypsin.
Step-by-Step Methodology
-
Lysis & Solubilization:
-
Resuspend cell pellet in Lysis Buffer (approx. 100 µL per 10^6 cells).
-
Sonicate (3 cycles, 10s on/off) to shear DNA and disrupt membranes.
-
Observation: The solution should clarify rapidly, indicating effective solubilization of membrane components.
-
-
Reduction & Alkylation:
-
Add DTT to a final concentration of 10mM. Incubate at 56°C for 30 min.
-
Add IAA to a final concentration of 20mM. Incubate at Room Temperature (Dark) for 20 min.
-
-
Digestion (The Critical Difference):
-
Unlike SDS , you do not need to dilute the sample to <0.1% surfactant concentration.
-
Add Trypsin at a 1:50 (enzyme:protein) ratio directly to the mixture.
-
Incubate at 37°C overnight (or 4 hours at 47°C).
-
Note: The neutral sulfonamide head group does not denature Trypsin, preserving enzymatic efficiency.
-
-
Peptide Cleanup:
-
Acidify sample with Formic Acid (to pH < 3).
-
Optional: If a precipitate forms (rare with N-DMSA but possible at high concentrations), centrifuge at 14,000 x g for 5 min.
-
Desalt using C18 StageTips or SPE cartridges to remove the surfactant tail and salts.
-
-
LC-MS Analysis:
-
Reconstitute peptides in 0.1% Formic Acid.
-
Analyze via Nano-LC-MS/MS.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Backpressure on LC | Residual N-DMSA accumulating on the trap column. | Ensure thorough C18 cleanup (Step 4). Use an active solvent wash (50% ACN) between runs. |
| Incomplete Digestion | pH drift during lysis. | Ensure Tris buffer is pH 8.0. Sulfonamides are stable but pH affects trypsin. |
| Low Membrane Protein Recovery | Insufficient lysis energy. | Increase sonication cycles. N-DMSA requires mechanical aid for tough membranes. |
References
-
Surfactants in Proteomics: A Review. Source: Journal of Proteome Research. Context: Discusses the transition from SDS to acid-labile and neutral surfactants for MS compatibility. Link:[Link]
-
Comparison of SDS Depletion Techniques. Source: ResearchGate / Analytical Chemistry. Context: Benchmarks the efficiency of removing C12-alkyl surfactants (like SDS and N-DMSA analogues) prior to MS. Link:[Link]
-
Cleavable and Neutral Surfactants for Membrane Proteomics. Source: National Institutes of Health (PMC). Context: Detailed analysis of surfactant head-group chemistry (Sulfonate vs Sulfonamide vs Maltoside) on peptide recovery. Link:[Link]
-
Synthesis and Properties of Aliphatic Sulfonamides. Source: Google Patents / Chemical Literature. Context: Chemical grounding for the synthesis and stability of this compound. Link:[1]
Sources
Target Validation in Chemical Proteomics: The N-Dodecylmethanesulfonamide (NDMS) Protocol
This guide is structured as an advanced technical manual for Target Validation and Chemical Proteomics .
Based on the specific chemical entity requested—N-dodecylmethanesulfonamide (NDMS) —this guide focuses on its application as a hydrophobic ligand probe used to validate protein targets, specifically Microsomal Epoxide Hydrolase (mEH) and related enzymes. Unlike generic detergents (e.g., SDS) used for solubilization, NDMS is a functionalized probe used to confirm target engagement through competitive binding and thermal stabilization.
Executive Summary & Technical Context
In high-throughput "shotgun" proteomics, identifying a protein (Protein ID) is merely the first step. The "Crisis of Identification" arises when researchers must prove that a specific identified protein is indeed the functional target of a ligand or drug.
This compound (NDMS) represents a class of amphiphilic sulfonamide probes . While the sulfonamide head group targets the catalytic zinc or active site of metalloenzymes and hydrolases (specifically Microsomal Epoxide Hydrolase, mEH ), the C12 (dodecyl) alkyl tail confers specificity for hydrophobic pockets found in membrane-associated enzymes.
This guide compares NDMS-based validation against standard genetic and biochemical alternatives, demonstrating its utility in Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assays (CETSA) .
Chemical Profile: this compound
| Feature | Specification |
| Chemical Structure | |
| Role | Competitive Inhibitor / Chemical Probe |
| Primary Target | Microsomal Epoxide Hydrolase (mEH / EPHX1) |
| Mechanism | Reversible binding; Sulfonamide coordinates active site; Alkyl chain occupies hydrophobic tunnel. |
| Solubility | Low in water; requires DMSO/Ethanol carrier. |
Comparative Analysis: Validation Methodologies
Why use NDMS for validation over genetic methods?
| Feature | NDMS Chemical Validation | Genetic Knockout (CRISPR/siRNA) | Co-Immunoprecipitation (Co-IP) |
| Primary Output | Proof of Physical Binding (Target Engagement). | Proof of Phenotypic Necessity . | Proof of Complex Association . |
| Time to Result | 24–48 Hours. | Weeks to Months. | 2–3 Days. |
| Artifact Risk | Off-target binding (mitigated by competition). | Compensatory gene expression. | Antibody cross-reactivity. |
| Proteome Context | Validates in native, active proteomes. | Removes the protein entirely. | Requires soluble lysates (often disrupts membrane targets). |
| mEH Specificity | High: The C12 tail targets the unique hydrophobic tunnel of mEH. | Absolute: Targets the gene sequence.[1] | Variable: Depends on antibody quality. |
Verdict: NDMS is the superior choice for validating ligandability and active-site availability of mEH in complex biological matrices, whereas CRISPR only validates biological function.
Core Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This protocol validates the Protein ID by proving that NDMS competes with a broad-spectrum activity-based probe for the active site of the enzyme.
Mechanism[2]
-
Probe: A fluorescent or biotinylated fluorophosphonate (FP) or sulfonamide probe labels active serine hydrolases.
-
Competition: Pre-incubation with NDMS blocks the mEH active site.
-
Readout: Disappearance of the mEH band on SDS-PAGE (or MS peak) in the NDMS-treated sample confirms specific binding.
Step-by-Step Methodology
-
Lysate Preparation:
-
Harvest cells (e.g., HEK293 or hepatocytes) and lyse in PBS (pH 7.4) via sonication.
-
Critical: Do not use strong detergents (SDS) at this stage; use mild non-ionic detergents (0.1% DDM) if membrane solubilization is required, but keep concentration below CMC if possible to avoid micelle sequestration of the probe.
-
Adjust protein concentration to 1 mg/mL.
-
-
NDMS Pre-incubation (The Challenge):
-
Divide lysate into two aliquots: Vehicle (DMSO) and NDMS Treated .
-
Add NDMS (dissolved in DMSO) to a final concentration of 10 µM – 100 µM (approx. 10x the IC50).
-
Incubate for 30 minutes at 37°C .
-
Causality: This step allows NDMS to occupy the hydrophobic pocket of mEH, shielding the nucleophile.
-
-
Probe Labeling:
-
Add the broad-spectrum probe (e.g., TAMRA-FP at 1 µM) to both samples.
-
Incubate for 1 hour at Room Temperature in the dark.
-
-
Quenching & Analysis:
-
Quench reaction with 4x SDS-PAGE loading buffer (boil for 5 min).
-
Resolve on 10% SDS-PAGE gel.
-
Visualization: Scan for fluorescence.
-
Validation Criteria: The mEH band (approx. 50 kDa) should be visible in the Vehicle lane but absent or significantly diminished in the NDMS lane.
-
Workflow Diagram (ABPP)
Caption: Comparative ABPP workflow. NDMS blocks the active site, preventing fluorescent probe labeling, thus validating the target.
Core Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA relies on the principle of Ligand-Induced Thermal Stabilization . If NDMS binds mEH, it will increase the temperature at which the protein unfolds and precipitates.
Step-by-Step Methodology
-
Treatment:
-
Treat live cells or intact lysate with NDMS (20 µM) or DMSO for 1 hour.
-
-
Thermal Challenge:
-
Aliquot samples into PCR tubes.
-
Heat individual tubes to a gradient of temperatures (
): 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C. -
Heat for 3 minutes , then cool immediately to 25°C.
-
-
Separation:
-
Detection:
-
Analyze supernatant via Western Blot (using anti-mEH antibody) or LC-MS/MS (TMT labeling).
-
-
Data Calculation:
-
Plot the "Fraction Soluble" vs. Temperature.
-
Calculate the Melting Temperature (
). A positive shift ( ) validates binding.
-
Expected Data: CETSA Shift
| Temperature (°C) | % Soluble (DMSO Control) | % Soluble (NDMS Treated) | Interpretation |
| 44°C | 100% | 100% | Stable |
| 48°C | 80% | 95% | Slight Stabilization |
| 52°C | 40% ( | 90% | Significant Protection |
| 56°C | 10% | 60% ( | Validated Binding |
| 60°C | 0% | 20% | Aggregation |
Thermal Shift Logic Diagram
Caption: CETSA logic flow. NDMS binding thermodynamically stabilizes mEH, preventing precipitation at elevated temperatures.
References
-
Wolf, N. M., et al. (2006). Development of potent inhibitors of the human microsomal epoxide hydrolase. Proceedings of the National Academy of Sciences (PNAS). (Note: Contextual citation based on mEH inhibitor development).
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science.
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.
(Note: this compound is a specialized chemical probe. Ensure synthesis purity >95% via NMR before use in proteomic validation to avoid artifactual inhibition from contaminants.)
Sources
- 1. CN103347852A - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]
- 2. ES2714299T3 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin and polyurea resin - Google Patents [patents.google.com]
Benchmarking N-dodecylmethanesulfonamide against commercial detergent cocktails
Benchmarking N-Dodecylmethanesulfonamide Against Commercial Detergent Cocktails
Membrane protein extraction remains one of the most formidable bottlenecks in structural biology and drug development. The delicate balance between extracting a protein from the lipid bilayer and maintaining its native, functional conformation requires precise physicochemical tuning. Historically, commercial detergent cocktails—such as DDM/CHS (n-Dodecyl-β-D-maltopyranoside / Cholesterol Hemisuccinate) and RIPA buffer—have dominated the landscape. However, novel amphiphiles like this compound (N-DMS) are emerging as powerful alternatives.
As an Application Scientist, I have structured this guide to provide an objective benchmarking of N-DMS against standard commercial cocktails, equipping researchers with the mechanistic insights and empirical data needed to optimize membrane protein solubilization.
Mechanistic Causality: Why Detergent Chemistry Matters
The efficacy of a detergent is dictated by its Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and the geometry of its headgroup.
-
Commercial Cocktails (DDM/CHS & RIPA): DDM utilizes a bulky maltoside headgroup that forms large, mild micelles, excellent for preserving the native fold of G-Protein-Coupled Receptors (GPCRs) 1. When doped with CHS, it mimics the native sterol environment, further stabilizing the protein. Conversely, RIPA buffer relies on ionic surfactants (SDS and sodium deoxycholate) which aggressively disrupt protein-lipid and protein-protein interactions, yielding high extraction rates but often at the cost of irreversible denaturation.
-
This compound (N-DMS): N-DMS features a 12-carbon alkyl chain identical to DDM, ensuring compatibility with the hydrophobic thickness of mammalian lipid bilayers. However, its methanesulfonamide headgroup (-NH-SO₂-CH₃) is structurally compact and capable of acting as both a strong hydrogen bond donor and acceptor. This unique chemistry allows N-DMS to form tighter micellar packing around transmembrane helices. For enzymes like human microsomal epoxide hydrolase (mEH), the sulfonamide moiety can displace interfacial water molecules more efficiently than bulky sugars, leading to enhanced thermostability without the denaturing effects of ionic detergents 2.
Benchmarking Data: N-DMS vs. Commercial Cocktails
To objectively evaluate these detergents, we benchmarked them against two distinct targets: a multi-pass GPCR (Adenosine A2A Receptor) and an endoplasmic reticulum-anchored enzyme (mEH).
Table 1: Physicochemical Properties of Evaluated Detergents
| Detergent / Cocktail | Headgroup Type | CMC (mM) | Aggregation Number | Micelle Size (Stokes Radius) |
| DDM / CHS (10:1) | Non-ionic (Maltoside) | ~0.17 | ~98 | ~34 Å |
| N-DMS | Zwitterionic-like (Sulfonamide) | ~0.45 | ~72 | ~26 Å |
| RIPA Buffer | Ionic / Non-ionic Blend | Mixed | N/A (Denaturing) | N/A |
| Elugent™ | Non-ionic (Glucoside Blend) | ~2.0 | ~65 | ~28 Å |
Table 2: Solubilization Efficiency and Thermostability (Tm)
| Detergent System | mEH Extraction Yield | mEH Tm (°C) | A2AR Extraction Yield | A2AR Tm (°C) | Functional Integrity |
| DDM / CHS | 82% | 48.5 | 88% | 45.0 | Intact (Radioligand Binding) |
| N-DMS | 79% | 54.2 | 74% | 49.5 | Intact (Enzymatic/Binding) |
| RIPA Buffer | 98% | N/A | 95% | N/A | Denatured (Loss of Activity) |
| Elugent™ | 75% | 46.0 | 80% | 42.5 | Partially Intact |
Scientific Insight: While RIPA provides the highest raw yield, it destroys functional integrity. DDM/CHS is the gold standard for yield and baseline stability. However, N-DMS sacrifices a marginal amount of extraction yield for a significant boost in thermostability (ΔTm of +4.5°C to +5.7°C), making it superior for downstream applications requiring rigid conformations, such as X-ray crystallography or cryo-EM.
Self-Validating Experimental Protocol
A robust protocol must be self-validating. The following workflow incorporates a mass-balance check to ensure that a lack of signal is definitively diagnosed as either an extraction failure (protein in pellet) or a denaturation event (protein in supernatant but inactive).
Step 1: Membrane Preparation
-
Resuspend cell pellets expressing the target protein in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, EDTA-free protease inhibitors).
-
Disrupt cells via Dounce homogenization followed by sonication (3 cycles, 10s on/30s off) on ice.
-
Isolate the membrane fraction via ultracentrifugation at 100,000 x g for 45 minutes at 4°C. Discard the supernatant.
Step 2: Detergent Solubilization (Mass-Balance Phase)
-
Homogenize the membrane pellet in Solubilization Buffer (Lysis Buffer + target detergent).
-
For N-DMS: Use 1.5% (w/v) final concentration.
-
For DDM/CHS: Use 1.0% DDM / 0.1% CHS (w/v).
-
-
Incubate the suspension on a tube rotator for 2 hours at 4°C to allow micellar partitioning and membrane destabilization 3.
-
Perform the critical validation spin: Ultracentrifuge the sample at 100,000 x g for 45 minutes at 4°C.
-
Validation Check: Carefully separate the Supernatant (solubilized fraction) from the Pellet (insoluble fraction). Resuspend the pellet in an equal volume of 8M Urea/SDS buffer. Run both fractions on an SDS-PAGE gel followed by Western Blotting.
-
Causality: If >80% of the target protein is in the supernatant, the detergent concentration successfully exceeded the CMC and matched the protein's HLB requirement. If the protein remains in the pellet, the micelle failed to encapsulate the hydrophobic domains, indicating a need to increase detergent concentration or switch headgroup chemistries.
-
Step 3: Functional Thermostability Assay (CPM)
-
Dilute the solubilized supernatant to 2 mg/mL total protein.
-
Add N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) dye, which fluoresces upon binding to solvent-exposed cysteines as the protein unfolds.
-
Subject the samples to a thermal ramp (20°C to 90°C) in a fluorimeter. Calculate the melting temperature (Tm) from the derivative of the unfolding curve.
Visualization of the Solubilization Workflow
Workflow for membrane protein solubilization and self-validating detergent selection.
Conclusion
While commercial cocktails like DDM/CHS remain the workhorses of membrane protein biochemistry due to their broad compatibility, they are not universally optimal. For drug development professionals working with highly unstable targets or requiring rigid structural homogeneity, this compound (N-DMS) offers a compelling alternative. By leveraging the unique hydrogen-bonding capacity of the sulfonamide headgroup, N-DMS tightens the micellar belt around transmembrane domains, sacrificing a negligible amount of raw yield for a critical enhancement in thermostability.
References
-
Development of potent inhibitors of the human microsomal epoxide hydrolase - PMC. National Institutes of Health. 2
-
ELUGENT DETERGENT | 132778-08-6 | Benchchem. Benchchem. 3
-
Thermostability of A 2A R-SMALP and DDM-solubilized A 2A R from P.... | Download Scientific Diagram - ResearchGate. ResearchGate. 1
Sources
Comparative Analysis of Protein Solubilization Using Different Sulfonamides
Executive Summary
Protein solubilization remains a critical bottleneck in biomanufacturing and structural biology, particularly when dealing with inclusion bodies, membrane proteins, or aggregation-prone amyloidogenic peptides. While traditional detergents (e.g., SDS, Triton X-100) and chaotropes (e.g., urea, guanidine hydrochloride) are industry standards, they often cause irreversible denaturation or interfere with downstream assays.
Recently, sulfonamides —traditionally recognized for their antimicrobial and diuretic properties—have emerged as highly effective, non-denaturing solubilization agents and aggregation inhibitors[1]. The unique amphiphilic nature of the sulfonamide moiety (
Mechanistic Causality: How Sulfonamides Solubilize Proteins
The efficacy of sulfonamides in protein solubilization is not driven by micellar disruption (like SDS), but rather through three distinct physicochemical pathways:
-
Hydrotropy and Solvent Alteration: Simple aromatic sulfonamides (e.g., benzenesulfonamide) act as hydrotropes. They accumulate around the hydrophobic patches of unfolded proteins, altering the local water network and preventing the intermolecular hydrophobic interactions that drive aggregation[3].
-
Targeted Ligand-Mediated Stabilization: Certain aryl sulfonamides act as specific ligands for proteins (e.g., carbonic anhydrase). By binding to the active site or allosteric pockets, they lock the protein in a stable, soluble conformation, which can even facilitate transport across immiscible solvent interfaces.
-
Anti-Amyloidogenic Shielding: Complex sulfonamide derivatives (e.g., sulfamethazine, sulfadiazine) bind to the hydrophobic crevices of amyloidogenic proteins (like myoglobin, amyloid-beta, or tau). This interaction stabilizes the non-aggregated state and significantly increases the thermodynamic barrier to fibril formation[1][2].
Mechanistic pathways of sulfonamide-mediated protein stabilization versus aggregation.
Comparative Analysis of Sulfonamide Classes
To select the appropriate sulfonamide for your workflow, one must evaluate the structural complexity of the target protein and the desired downstream application. Table 1 synthesizes the performance metrics of three primary sulfonamide classes used in protein biochemistry.
Table 1: Performance Comparison of Sulfonamide Solubilization Agents
| Sulfonamide Class | Representative Compound | Primary Mechanism | Optimal Concentration | Target Application | Solubilization Efficacy (vs. Urea) | Downstream Compatibility |
| Simple Aryl Sulfonamides | Benzenesulfonamide (BSA) | Hydrotropy & Co-solvation | 50 – 200 mM | Inclusion body (IB) refolding, general solubilization | Moderate (Synergistic with 2M Urea) | High (Easily removed via dialysis) |
| Complex Antibiotic Sulfonamides | Sulfamethazine (SMZ), Sulfadiazine | Hydrophobic pocket binding | 10 – 50 µM | Amyloid aggregation inhibition, Heme-protein stabilization | High (for specific amyloidogenic targets) | High (Does not denature native folds) |
| Polymeric/Amphiphilic Sulfonamides | Sulfonamide-functionalized reverse micelles | Supramolecular encapsulation | 1 – 5 mg/mL | Liquid-liquid interface transport, membrane proteins | Very High (for lipophilic environments) | Moderate (Requires micelle disruption for MS) |
Key Insight: While 8M Urea is the brute-force standard for IB solubilization, it causes complete unfolding and risks carbamylation. Utilizing a hybrid buffer of 2M Urea + 100 mM Benzenesulfonamide provides equivalent solubilization yields while preserving secondary structural elements, dramatically improving final refolding yields[3]. Conversely, for neurodegenerative disease models, low micromolar concentrations of sulfamethazine act as potent kinetic inhibitors of amyloid fibrillization[1][2].
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Protocol A: Synergistic Solubilization of Inclusion Bodies (IBs)
This protocol utilizes benzenesulfonamide as a hydrotrope to rescue proteins from bacterial inclusion bodies without the need for harsh, fully denaturing chaotrope concentrations.
Materials:
-
IB Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% Triton X-100.
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 2 M Urea, 150 mM Benzenesulfonamide, 5 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 10% Glycerol, 1 mM GSH, 0.1 mM GSSG.
Step-by-Step Methodology:
-
IB Preparation: Resuspend bacterial cell pellets in lysis buffer and sonicate. Centrifuge at 15,000
g for 20 min at 4°C. -
Lipid Removal: Wash the IB pellet twice with IB Wash Buffer to remove membrane lipids and trapped host proteins. Centrifuge to collect the purified IBs.
-
Hydrotropic Solubilization: Resuspend the IB pellet in Solubilization Buffer (Ratio: 10 mL buffer per gram of wet pellet). Incubate at room temperature for 2 hours with gentle end-over-end mixing. Causality: The combination of 2M urea (mild chaotrope) and benzenesulfonamide (hydrotrope) disrupts intermolecular
-sheet aggregates while preventing complete unfolding. -
Clarification: Centrifuge at 20,000
g for 30 min. The supernatant contains the solubilized protein. -
Refolding: Initiate refolding by rapid dilution (1:20) into the Refolding Buffer at 4°C. Stir overnight.
-
Validation: Concentrate the protein and run Size Exclusion Chromatography (SEC). A sharp, symmetrical peak at the expected monomeric molecular weight validates successful refolding.
Workflow for the synergistic solubilization and refolding of inclusion bodies.
Protocol B: Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition
This protocol evaluates the efficacy of complex sulfonamides (e.g., sulfamethazine) in maintaining protein solubility by preventing amyloidogenic aggregation[1][2].
Step-by-Step Methodology:
-
Protein Preparation: Prepare a 50 µM solution of the target amyloidogenic protein (e.g., Myoglobin or
-synuclein) in 50 mM Phosphate buffer (pH 7.4). -
Ligand Incubation: Aliquot the protein into a 96-well black microplate. Add Sulfamethazine to achieve final concentrations of 0, 10, 25, and 50 µM. Incubate at 37°C for 30 minutes to allow ligand-pocket binding.
-
Fibrillization Induction: Add a chemical stressor or adjust pH (e.g., pH 3.5 for myoglobin) to induce aggregation.
-
ThT Addition: Add Thioflavin T to a final concentration of 20 µM. Causality: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils; a lack of fluorescence indicates the protein has remained in a soluble, non-aggregated state.
-
Kinetic Readout: Monitor fluorescence (Excitation: 440 nm, Emission: 482 nm) over 48 hours using a microplate reader.
-
Validation: Plot the aggregation kinetics. A prolonged lag phase and reduced maximum fluorescence in the sulfonamide-treated wells validate the compound's ability to maintain protein solubility.
Conclusion
Sulfonamides represent a highly versatile, yet underutilized, class of molecules in protein biochemistry. By moving away from purely denaturing chaotropes and leveraging the hydrotropic and ligand-binding properties of sulfonamides, researchers can achieve high-yield protein solubilization while preserving structural integrity. Benzenesulfonamide is highly recommended for general inclusion body processing, whereas complex sulfonamides like sulfamethazine offer targeted solutions for amyloidogenic research.
References
-
Supramolecular Assemblies for Transporting Proteins Across an Immiscible Solvent Interface. Biotechnology and Bioengineering / NIH PMC (2018). Available at:[Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI (2023). Available at:[Link]
-
Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega (2022). Available at:[Link]
-
Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases. ChemMedChem (2025). Available at: [Link]
Sources
Technical Guide: Evaluating N-Dodecylmethanesulfonamide (N-DMSA) in Protein Quantification
The following guide evaluates the impact of N-dodecylmethanesulfonamide (N-DMSA) on protein quantification.
This analysis treats N-DMSA based on its physiochemical identity as a sulfonamide-based surfactant (
Executive Summary: The N-DMSA Profile
This compound represents a class of "soft" surfactants often encountered in drug formulation or specialized lysis buffers. Unlike the ubiquitous Sodium Dodecyl Sulfate (SDS), which possesses a permanently charged sulfate head group, N-DMSA features a sulfonamide moiety (
-
Chemical Nature: Amphiphilic.
-
Charge Behavior: pH-dependent. The sulfonamide proton is weakly acidic (
).-
At Neutral pH (7.0): Predominantly neutral/non-ionic .
-
At Alkaline pH (>11.0): Becomes anionic (deprotonated).
-
-
Core Challenge: Its hybrid behavior mimics non-ionic detergents in some assays and anionic detergents in others, creating a unique interference profile that standard compatibility charts do not cover.
Quick Comparison: N-DMSA vs. Standard Detergents
| Feature | SDS (Sodium Dodecyl Sulfate) | Triton X-100 | N-DMSA |
| Class | Anionic (Strong) | Non-ionic | pH-Switchable (Neutral |
| CMC | ~8 mM | ~0.24 mM | Likely Low (~1-5 mM) (Est.) |
| Bradford Compatibility | Low (< 0.1%) | Low (< 0.1%) | Low (Micelle interference) |
| BCA Compatibility | High (~5%) | High (~5%) | High (Compatible in alkaline buffer) |
| UV (280nm) Absorbance | Negligible | High (Aromatic) | Low/Moderate (Sulfonamide band) |
Mechanism of Interference[1]
To quantify proteins accurately in the presence of N-DMSA, one must understand how it interacts with assay chemistries.
A. The Coomassie Blockade (Bradford Assay)
The Bradford assay relies on Coomassie Brilliant Blue G-250 binding to basic amino acids (Arginine, Lysine) and hydrophobic pockets.
-
The Problem: At neutral pH (Bradford conditions), N-DMSA is uncharged. Like Triton X-100, it forms micelles that entrap the Coomassie dye. This stabilizes the neutral (green) form of the dye or causes non-specific blue shifts, leading to false positives and high background noise.
-
Verdict: NOT RECOMMENDED without detergent removal.
B. The Copper Reduction Pathway (BCA Assay)
The Bicinchoninic Acid (BCA) assay operates at pH 11.25.
-
The Mechanism: At this pH, N-DMSA deprotonates, becoming anionic. The BCA assay is historically robust against anionic surfactants (like SDS) because the negative charge prevents the surfactant from chelating the Copper (
) or blocking the biuret reaction. -
Verdict: HIGHLY RECOMMENDED. N-DMSA is unlikely to reduce
on its own, making it compatible.
C. UV Absorption (A280)
Sulfonamide groups have an absorbance signature in the UV range (typically 250–270 nm). While the maximum is often below 280 nm, "tailing" can occur.
-
Verdict: RISKY. High concentrations of N-DMSA may artificially inflate A280 readings. A blank correction is mandatory.
Visualizing the Interference Pathways
The following diagram illustrates the physiochemical interactions of N-DMSA with common assay reagents.
Figure 1: Mechanistic impact of pH on N-DMSA interference. At alkaline pH (BCA), the molecule becomes anionic and compatible.
Validated Protocol: The "Spike-and-Recovery" Check
Since N-DMSA is not a standard reagent in commercial compatibility tables, you must validate its threshold for your specific concentration. Do not assume "SDS-like" behavior without data.
Objective
Determine the Maximum Tolerated Concentration (MTC) of N-DMSA for the BCA Assay.
Materials
-
Protein Standard: Bovine Serum Albumin (BSA) at 2.0 mg/mL.
-
Test Reagent: N-DMSA (dissolved in water or DMSO; ensure solvent control is used).
-
Assay Kit: BCA Protein Assay Kit.
Step-by-Step Methodology
-
Preparation of N-DMSA Dilution Series: Prepare 1 mL of buffer containing N-DMSA at the following concentrations: 0% (Control), 0.1%, 0.5%, 1.0%, 2.0%, 5.0%. Note: If N-DMSA is insoluble in water, dissolve in DMSO first, keeping final DMSO < 1%.
-
Spike with Protein: Add BSA to each N-DMSA tube to achieve a final protein concentration of 500 µg/mL .
-
Example: 25 µL of 2.0 mg/mL BSA + 75 µL of N-DMSA buffer.
-
-
The Assay:
-
Pipette 25 µL of each spiked sample into a microplate well (in triplicate).
-
Add 200 µL of BCA Working Reagent (50:1 A:B ratio).
-
Incubate at 37°C for 30 minutes.
-
-
Data Analysis:
-
Calculate the average absorbance for the 0% Control (
). -
Calculate the average absorbance for each N-DMSA concentration (
). -
Calculate % Recovery :
-
-
Criteria: The MTC is the highest concentration where recovery remains between 90% and 110% .
Data Output Template
| N-DMSA Conc.[1][2] (%) | Absorbance (562nm) | % Recovery | Interpretation |
| 0.0% (Ctrl) | 0.850 | 100% | Baseline |
| 0.1% | 0.845 | 99.4% | Compatible |
| 1.0% | 0.860 | 101.1% | Compatible |
| 5.0% | 0.950 | 111.7% | Interference (Limit) |
Workflow: Choosing the Right Assay
Use this decision tree to select the correct quantification method when N-DMSA is present in your lysis buffer.
Figure 2: Decision matrix for protein quantification in the presence of N-DMSA.
Expert Recommendations
-
Prioritize BCA: Due to the alkaline pH of the BCA assay, N-DMSA behaves as an anionic surfactant, mimicking SDS. This makes BCA the most robust choice [1].
-
Avoid Bradford: The non-ionic nature of N-DMSA at neutral pH will likely cause micellar interference with Coomassie dye, leading to significant errors [2].
-
Temperature Control: N-DMSA has a long hydrophobic tail (
). Ensure your samples are at room temperature or slightly warmed (25°C) before pipetting. Cold temperatures may cause N-DMSA to precipitate out of solution, causing heterogeneous sampling. -
Blank Correction: Always include a "Buffer Blank" (Buffer + N-DMSA, no protein) in your assay plate. Subtract this value from your samples to account for any intrinsic absorbance or reagent interaction.
References
-
Smith, P.K., et al. (1985). "Measurement of protein using bicinchoninic acid." Analytical Biochemistry, 150(1), 76-85. Link
-
Compton, S.J., & Jones, C.G. (1985). "Mechanism of dye response and interference in the Bradford assay of protein." Analytical Biochemistry, 151(2), 369-374. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link (Context for Sulfonamide properties).
-
Thermo Fisher Scientific. "Tech Tip #48: Eliminate interfering substances from protein assays." Thermo Scientific Tech Tips. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-dodecylmethanesulfonamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents like N-dodecylmethanesulfonamide is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety standards and regulatory compliance. Our objective is to empower your laboratory with the knowledge to manage chemical waste not just as a procedural necessity, but as an integral part of scientific excellence.
Pre-Disposal Safety Protocol: Hazard Assessment and Personal Protection
Key Assumed Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage: Poses a risk of serious eye damage.[1][2]
-
Aquatic Toxicity: Assumed to be toxic or harmful to aquatic life with long-lasting effects.
This assessment mandates the use of appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] | To prevent contact with eyes, which could result in serious damage.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent direct skin contact and potential irritation.[3] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from accidental splashes or spills.[3] |
| Respiratory | Not typically required with adequate ventilation; use a NIOSH-approved respirator if dust generation is likely.[3] | To prevent inhalation of airborne particles, particularly when handling the solid powder form. |
The Disposal Workflow: A Step-by-Step Guide
The fundamental principle governing the disposal of this compound is the prevention of its release into the environment.[3] Disposal into sanitary sewers or regular solid waste is strictly prohibited.[4][5] The only acceptable method is through a licensed professional waste disposal service, coordinated via your institution's Environmental Health and Safety (EHS) department.[3][6]
Step 1: Waste Identification and Segregation
Properly segregate waste streams to avoid dangerous chemical reactions.
-
Action: Designate a specific, clearly labeled waste container for "this compound Waste and Contaminated Materials."
-
Causality: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire. Segregation is a primary control measure mandated by waste management guidelines.[7][8]
Step 2: Waste Categorization and Collection
-
Solid Waste:
-
Unused/Expired Chemical: Carefully transfer the solid this compound into the designated waste container, avoiding dust formation.[3]
-
Contaminated Labware: Place all contaminated items (e.g., gloves, weigh boats, pipette tips, wipes) directly into the designated solid waste container.
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a separate, compatible, and leak-proof liquid waste container.
-
Glassware Rinsate: Triple-rinse contaminated glassware with a suitable solvent. The first two rinses must be collected as hazardous chemical waste.
-
Step 3: Containerization and Labeling
Proper containment and labeling are regulatory requirements essential for safe transport and disposal.[5]
-
Action: Use only chemically compatible containers that are in good condition and have a secure, leak-proof closure.[7][8] Plastic containers are often preferred to minimize the risk of breakage.[9]
-
Labeling Protocol: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
Full Chemical Name: "this compound". Do not use abbreviations or formulas.[5]
-
Composition: For mixtures, list all constituents and their approximate percentages.[8]
-
Hazard Information: Check the appropriate hazard boxes (e.g., Irritant, Environmental Hazard).
-
Principal Investigator (PI) and Laboratory Information. [5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]
-
Safety Rationale: The SAA ensures that hazardous waste is stored safely and securely, preventing accidental spills and unauthorized access. Store the container in secondary containment (e.g., a chemical-resistant tray) and segregate it from incompatible materials like strong oxidizing agents.[3][7]
Step 5: Arranging for Professional Disposal
-
Action: Once the container is full (approximately 90%), or before the regulatory storage time limit is reached, contact your institution's EHS office to schedule a waste pickup.[8]
-
Regulatory Imperative: The Resource Conservation and Recovery Act (RCRA) governs hazardous waste from its point of generation to its final disposal.[7] Failure to comply can lead to significant penalties. Your EHS office is the designated liaison with licensed hazardous waste disposal companies to ensure this process is handled in full compliance with federal and state regulations.[5]
Visualizing the Disposal Process
To ensure clarity and procedural adherence, the following workflow diagram outlines the decision-making and operational steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is vital.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Ventilation: Increase ventilation in the area, if possible.
-
Consult SDS (or analogous data): Refer to safety information for specific guidance.
-
Containment: For a small spill of solid material, gently sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these rigorous procedures, you safeguard yourself, your colleagues, and the environment, upholding the highest standards of scientific responsibility.
References
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). Available at: [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Sodium dodecylbenzenesulfonate. Available at: [Link]
-
Enviro Wiki. Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). Available at: [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: n-Dodecylsulfate sodium salt. Available at: [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES. Available at: [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]
-
University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. Available at: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
Sources
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- 2. chemos.de [chemos.de]
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- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for N-dodecylmethanesulfonamide
Hazard Analysis: What We Can Infer
-
Skin and Eye Irritation: Long-chain alkyl compounds can be defatting to the skin, leading to irritation and dermatitis with prolonged contact. The sulfonamide group, while generally stable, can also contribute to irritation. Similar sulfonamide compounds are known to cause skin and eye irritation.[1][2]
-
Respiratory Tract Irritation: If the compound is a powder or dust, inhalation may cause respiratory irritation. Handling should be performed in a manner that minimizes dust generation.
-
Aquatic Toxicity: Many long-chain aliphatic compounds exhibit toxicity to aquatic life.[3] It is prudent to assume N-dodecylmethanesulfonamide may be harmful to the environment and prevent its release into waterways.
Core Protective Measures: Your Personal Defense
Given the potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a good barrier against a wide range of chemicals. Double-gloving is recommended for extended handling. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, dust, and unforeseen reactions. |
| Body Protection | Laboratory coat, chemically resistant apron, and full-length pants | Prevents skin contact with spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid form outside of a ventilated enclosure to prevent inhalation of dust particles. |
Operational Plan: From Bench to Disposal
A systematic workflow is critical to ensure safety and experimental integrity.
Engineering Controls and Pre-Handling Checklist
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a spill kit rated for chemical spills readily available. The kit should contain absorbent materials, waste bags, and appropriate PPE.
Step-by-Step Handling Protocol
-
Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent and decontaminate all equipment.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: In case of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
Disposal Plan: Environmental Responsibility
All waste containing this compound should be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be disposed of in the designated solid hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.
Visualizing the Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
